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  • Product: 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
  • CAS: 105211-00-5

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

An In-Depth Technical Guide to 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid: Structural Dynamics, Physicochemical Properties, and Synthetic Applications in Drug Discovery Executive Summary In the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid: Structural Dynamics, Physicochemical Properties, and Synthetic Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are essential for developing highly selective therapeutics. 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 105211-00-5) is a prime example of such a scaffold. Featuring a bicyclic indane core substituted with a methoxy group and a carboxylic acid moiety, this molecule serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this compound's physicochemical properties, its mechanistic utility in drug design, and a field-validated protocol for its integration into high-throughput synthetic workflows.

Physicochemical Identity & Structural Parameters

Before deploying any building block in a synthetic route, a rigorous understanding of its fundamental properties is required. The molecular weight and formula dictate the stoichiometric calculations, while the structural geometry influences downstream coupling efficiency.

The molecular formula of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is C11H12O3 , yielding a molecular weight of 192.21 g/mol [2]. The presence of the indane ring restricts the rotational freedom of the carboxylic acid, locking it into a predictable spatial orientation. Furthermore, the 7-methoxy substitution introduces a localized electron-rich domain that can act as a hydrogen bond acceptor, simultaneously increasing the overall lipophilicity of the molecule—a crucial factor for intracellular target engagement.

Table 1: Quantitative Physicochemical Data

Property Value Scientific Implication
Chemical Name 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid IUPAC standard nomenclature.
Molecular Formula C11H12O3 Baseline for stoichiometric and mass yield calculations.
Molecular Weight 192.21 g/mol Confirmed via mass spectrometry[3].
Monoisotopic Mass 192.07864 Da Target mass for high-resolution LC-MS (ESI-) validation[4].
CAS Registry Number 105211-00-5 Unique identifier for commercial sourcing[5].

| SMILES | COC1=CC=CC2=C1C(C(=O)O)CC2 | Structural input for computational docking and predictive modeling. |

Mechanistic Role in Drug Discovery: CFTR Modulators

The therapeutic targeting of the CFTR protein—a chloride channel defective in patients with cystic fibrosis—requires molecules that can either correct the folding of the mutated protein (correctors) or enhance its channel gating activity (potentiators).

The 7-methoxy indane core is strategically utilized in CFTR modulator design because of its unique steric bulk and lipophilic profile[6]. When coupled to a sulfonamide or complex amine, the indane structure provides a rigid, hydrophobic anchor that facilitates deep insertion into the transmembrane domains of the CFTR protein. The methoxy group at the 7-position prevents unwanted enzymatic oxidation at that site (improving metabolic half-life) while fine-tuning the electron density of the aromatic ring to optimize pi-pi stacking interactions within the receptor pocket.

Experimental Protocol: Sulfonamide Coupling Workflow

To utilize 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid effectively, one must overcome the inherent steric hindrance of the indane ring during amide or sulfonamide bond formation. The following step-by-step methodology is adapted from validated patent literature for synthesizing CFTR modulators[1], engineered here as a self-validating system to ensure maximum yield and purity.

Phase 1: Carboxylic Acid Activation

Causality: Direct coupling of a carboxylic acid to a weak nucleophile (like a sulfonamide) is thermodynamically unfavorable. Pre-activation converts the acid into a highly reactive intermediate.

  • Preparation: In an inert atmosphere, dissolve 60.7 mg (0.224 mmol) of 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in 2.0 mL of anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling reagent (e.g., HATU, 1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Incubation: Stir the mixture at room temperature for exactly 30 minutes. This specific timeframe allows for complete conversion to the active ester while minimizing the risk of epimerization at the C1 position of the indane ring.

Phase 2: Nucleophilic Addition

Causality: Sulfonamides are notoriously poor nucleophiles due to the electron-withdrawing nature of the sulfonyl group. Elevated thermal energy is required to drive the reaction forward.

  • Addition: Add 50 mg (0.224 mmol) of the target nucleophile (e.g., 5-hydroxynaphthalene-1-sulfonamide) to the activated mixture[6].

  • Thermal Cycling: Seal the reaction vessel and heat to 70 °C. Maintain this temperature under continuous agitation for 72 hours. The extended duration compensates for the low nucleophilicity of the sulfonamide.

Phase 3: Self-Validating Quench and Extraction

Causality: The isolation phase must selectively partition the highly lipophilic product from unreacted starting materials and polar coupling byproducts.

  • Quenching: Cool the reaction to ambient temperature. Add 5 mL of deionized water to quench any remaining active ester.

  • pH Adjustment (Critical Step): Dropwise, add 1 N aqueous citric acid (approx. 0.5 mL) until the aqueous layer reaches pH ~4 [1]. Why pH 4? At this pH, the unreacted 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (pKa ~4.5) becomes protonated and highly organic-soluble, while the basic DIPEA is fully ionized and driven into the aqueous waste layer. This acts as a self-validating purification step.

  • Extraction: Extract the mixture with 4 mL of DCM. Separate the organic layer, dry over anhydrous Na2SO4, and evaporate in vacuo to yield the crude product.

Analytical Validation Workflow

Workflow SM Starting Material 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (MW: 192.21 g/mol) Act Carboxylic Acid Activation (e.g., HATU, DIPEA, 30 min) SM->Act Step 1 Nuc Nucleophilic Coupling Add Sulfonamide (70°C, 72h) Act->Nuc Step 2 Pur Purification Phase Aqueous Quench (pH ~4) & Extraction Nuc->Pur Step 3 Val Analytical Validation LC-MS (m/z 191.07 [M-H]-) & 1H-NMR Pur->Val Step 4 Out Purified CFTR Modulator Candidate Ready for in vitro screening Val->Out Step 5

Figure 1: Synthetic and analytical workflow for integrating the indane building block into CFTR modulators.

For final validation of the starting material or the resulting coupled product, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed. When analyzing the pure 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, utilize negative electrospray ionization (ESI-). The predicted collision cross-section and monoisotopic mass dictate that the primary observable adduct will be the [M-H]- ion at m/z 191.07 [4].

References

  • PubChemLite: 105211-00-5 (C11H12O3) . Université du Luxembourg. Retrieved from [Link]

  • Patent WO2018154519A1: Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use. Google Patents.

Sources

Exploratory

A Technical Guide to Determining the Solubility of 7-Methoxyindane-1-carboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and experimentally determining the solubility of 7-methoxyindane-1-carboxylic acid in various...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and experimentally determining the solubility of 7-methoxyindane-1-carboxylic acid in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document outlines the foundational principles of solubility, solvent selection strategies, and detailed experimental protocols to empower researchers to generate reliable solubility data in-house.

Introduction: The Significance of Solubility Data

Solubility is a critical physicochemical parameter in drug development and chemical research. It influences a compound's bioavailability, dictates the feasibility of formulation strategies, and is paramount for designing purification processes such as crystallization. For a molecule like 7-methoxyindane-1-carboxylic acid, which possesses both lipophilic (the indane ring) and hydrophilic (the carboxylic acid group) moieties, its solubility behavior across a range of organic solvents is expected to be complex and highly dependent on the solvent's properties. This guide serves as a practical resource for systematically approaching the solubility determination of this compound.

Molecular Structure and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. The structure of 7-methoxyindane-1-carboxylic acid provides key insights into its expected solubility:

  • Indane Core: The bicyclic indane structure is nonpolar and hydrophobic, suggesting solubility in nonpolar organic solvents.

  • Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will favor interactions with polar solvents. Carboxylic acids can also exhibit enhanced solubility in basic aqueous solutions due to the formation of a more polar ionic species.

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor, further influencing interactions with protic and other polar solvents.

Given these features, 7-methoxyindane-1-carboxylic acid is anticipated to have limited solubility in highly nonpolar solvents like alkanes and greater solubility in solvents with a balance of polar and nonpolar characteristics. Solvents that can engage in hydrogen bonding are likely to be effective.

Strategic Selection of Organic Solvents

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of 7-methoxyindane-1-carboxylic acid. Solvents can be categorized based on their polarity and hydrogen bonding capabilities. A recommended starting panel of solvents would include representatives from various classes:

Solvent ClassRepresentative SolventsExpected Interaction with 7-Methoxyindane-1-carboxylic Acid
Protic Polar Methanol, Ethanol, IsopropanolHigh, due to hydrogen bonding with the carboxylic acid and methoxy groups.
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to high; these solvents can accept hydrogen bonds and have polar character to interact with the carboxylic acid.
Nonpolar Aromatic Toluene, XyleneModerate, due to π-π stacking interactions with the indane ring system.
Chlorinated Dichloromethane (DCM), ChloroformModerate, due to dipole interactions and ability to dissolve the nonpolar indane core.
Nonpolar Aliphatic n-Heptane, CyclohexaneLow, as these solvents primarily offer weak van der Waals forces.

The principle of "like dissolves like" suggests that solvents with a polarity intermediate between the highly polar and nonpolar extremes may be most effective.

Experimental Determination of Solubility

The following section details a robust protocol for determining the equilibrium solubility of 7-methoxyindane-1-carboxylic acid. The shake-flask method is considered the gold standard for its reliability.[1]

The Shake-Flask Method: A Step-by-Step Protocol

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • 7-methoxyindane-1-carboxylic acid (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess solid compound to a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Seal vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow vials to stand to let undissolved solids settle equil->sep1 sep2 Centrifuge to ensure complete separation of solid and liquid phases sep1->sep2 an1 Carefully withdraw an aliquot of the supernatant sep2->an1 an2 Dilute the aliquot with a suitable solvent an1->an2 an3 Analyze the concentration using a validated HPLC method an2->an3 calc Calculate solubility (e.g., in mg/mL or mol/L) based on the measured concentration and dilution factor an3->calc

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Steps:

  • Preparation: Add an excess amount of solid 7-methoxyindane-1-carboxylic acid to a vial. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 7-methoxyindane-1-carboxylic acid in the diluted sample using a pre-validated HPLC method.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. The solubility is typically expressed in mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of 7-methoxyindane-1-carboxylic acid.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure the carboxylic acid is protonated).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations of 7-methoxyindane-1-carboxylic acid to ensure accurate quantification.

Factors Influencing Solubility

Several factors can influence the measured solubility data, and it is important to control them during the experiment:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.

  • pH (in aqueous or mixed aqueous/organic systems): For a carboxylic acid, the pH of the medium will significantly affect solubility. In acidic conditions, the non-ionized form predominates, while in basic conditions, the more soluble carboxylate salt is formed.[2]

  • Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of small amounts of water.[3][4][5] This is an important consideration when using non-anhydrous solvents.

  • Polymorphism: The crystalline form (polymorph) of the solid can affect its solubility. It is important to use a consistent solid form for all experiments.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for 7-Methoxyindane-1-carboxylic Acid at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanole.g., 150e.g., 0.78
Acetonee.g., 120e.g., 0.62
Ethyl Acetatee.g., 80e.g., 0.42
Toluenee.g., 25e.g., 0.13
Dichloromethanee.g., 45e.g., 0.23
n-Heptanee.g., < 1e.g., < 0.005

Note: The values in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.

The interpretation of this data will provide valuable insights into the solvent-solute interactions and guide the selection of appropriate solvent systems for various applications, from reaction media to crystallization and formulation.

Conclusion

References

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • ResearchGate. (2026, February 6). Studies of solubility of dicarboxilic acid mixtures in organic solvents.
  • OSTI.GOV. (1992, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article).
  • Chemistry LibreTexts. (2024, November 19). Experiment_727_Organic Compound Functional Groups.
  • Scribd. Procedure for Determining Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • ResearchGate. Handbook of Solubility Data for Pharmaceuticals.

Sources

Foundational

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 105211-00-5): Comprehensive Technical Guide to Synthesis, Properties, and Applications

Executive Summary In modern medicinal chemistry, functionalized indene derivatives serve as privileged scaffolds for designing therapeutics targeting complex transmembrane proteins. 7-Methoxy-2,3-dihydro-1H-indene-1-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized indene derivatives serve as privileged scaffolds for designing therapeutics targeting complex transmembrane proteins. 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 105211-00-5) is a highly specialized bicyclic building block primarily utilized in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical properties. This guide deconstructs the mechanistic causality behind its synthesis—specifically the Van Leusen reductive cyanation—and provides field-proven, self-validating protocols for its preparation and application in drug development.

Chemical Identity & Quantitative Data

To ensure rigorous tracking across experimental workflows, the core quantitative data and identifiers for 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid are summarized below[2].

PropertyValue
Chemical Name 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
CAS Registry Number 105211-00-5
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
SMILES COC1=C2C(CCC2C(O)=O)=CC=C1
Physical State Solid (typically off-white to pale yellow powder)

Mechanistic Role in CFTR Modulation

The primary pharmaceutical application of CAS 105211-00-5 is as an advanced intermediate in the synthesis of CFTR correctors (e.g., sulfonamide-linked indene derivatives)[1]. Cystic fibrosis is frequently caused by the F508del mutation, which results in a misfolded CFTR protein that is prematurely degraded in the endoplasmic reticulum (ER) before reaching the cell surface.

Derivatives of 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid are coupled with functionalized sulfonamides to create small-molecule correctors. These correctors act as pharmacological chaperones. By binding directly to the mutant CFTR protein, they lower the thermodynamic barrier for proper folding, allowing the protein to bypass ER-associated degradation and traffic successfully to the apical cell membrane to restore chloride ion transport[1].

CFTR_Pathway Modulator Indene-1-carboxylic acid Derivative (Corrector) MutantCFTR Mutant CFTR Protein (e.g., F508del) Modulator->MutantCFTR Binds & Corrects Folding ER Endoplasmic Reticulum (Folding & Processing) MutantCFTR->ER Processed CellSurface Cell Surface Membrane (Apical) ER->CellSurface Trafficking ClTransport Chloride Ion Transport & Fluid Homeostasis CellSurface->ClTransport Restores Function

Mechanism of action for CFTR modulators derived from indene-1-carboxylic acid.

Synthetic Strategy & Mechanistic Causality

The synthesis of 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid from the commercially available 7-methoxy-1-indanone requires a one-carbon homologation accompanied by oxidation state adjustment. The most robust, field-proven method is the Van Leusen Reductive Cyanation followed by Sterically Hindered Basic Hydrolysis [1].

Causality of Reagent Selection:
  • TOSMIC (Toluenesulfonylmethyl isocyanide): Traditional cyanation requires highly toxic HCN gas or hazardous cyanide salts. TOSMIC safely provides both the extra carbon atom and the nitrogen required for the nitrile intermediate in a single, base-mediated step.

  • Potassium tert-butoxide (t-BuOK) at -8 °C: TOSMIC is highly sensitive to strong bases and will rapidly decompose exothermically at room temperature. Utilizing t-BuOK at sub-zero temperatures ensures controlled, selective deprotonation of the TOSMIC α-carbon, allowing it to attack the indanone carbonyl cleanly[1].

  • Massive Base Excess (10 eq NaOH) for Hydrolysis: The C1 position of the indene ring is heavily sterically hindered by the adjacent bicyclic system. Standard catalytic hydrolysis fails here. A massive excess of strong base combined with high thermal energy (80 °C) is required to force the hydration of the nitrile to an amide, and subsequently drive the irreversible formation of the carboxylate salt[1].

SynthesisWorkflow SM 7-Methoxy-1-indanone (Starting Material) Step1 TOSMIC, t-BuOK DME, -8°C to RT SM->Step1 Nucleophilic Addition Int 7-Methoxy-2,3-dihydro-1H- indene-1-carbonitrile Step1->Int Reductive Cyanation Step2 NaOH, EtOH/H2O 80°C, 16h Int->Step2 Saponification Prod 7-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid (CAS 105211-00-5) Step2->Prod Acidification (HCl)

Chemical synthesis workflow of CAS 105211-00-5 via Van Leusen reductive cyanation.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating workflow adapted from pharmaceutical patent literature for the synthesis of the target compound[1].

Phase 1: Van Leusen Reductive Cyanation

Objective: Convert 7-methoxy-1-indanone to 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile.

  • Preparation: In a flame-dried round-bottom flask purged with nitrogen, dissolve 7-methoxy-1-indanone (1.0 eq) and TOSMIC (1.3 eq) in anhydrous dimethoxyethane (DME). Note: DME is chosen over THF as it provides superior solubility for the subsequent alkoxide addition at low temperatures.

  • Thermal Control: Submerge the flask in an ice/acetone/dry ice bath and allow the internal temperature to equilibrate to -8 °C.

  • Base Addition: Add solid potassium tert-butoxide (2.3 eq) in small portions over 60 minutes. Critical: Monitor the internal thermometer to ensure the temperature does not exceed -5 °C to prevent TOSMIC degradation[1].

  • Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring for 16 hours.

  • Self-Validation & Workup: Monitor completion via FTIR or LC-MS. The reaction is self-validating when the strong C=O stretch (~1700 cm⁻¹) disappears and is replaced by a weak C≡N stretch (~2240 cm⁻¹). Quench the mixture with water, extract with diethyl ether (4x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (1-50% EtOAc/Hexanes)[1].

Phase 2: Sterically Hindered Basic Hydrolysis

Objective: Hydrolyze the carbonitrile intermediate to 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

  • Dissolution: Dissolve the purified carbonitrile intermediate (1.0 eq) in absolute ethanol.

  • Hydrolysis: Prepare a highly concentrated aqueous solution of sodium hydroxide (10.0 eq). Add this aqueous base to the ethanolic nitrile solution[1].

  • Thermal Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 16 hours. The high temperature and base concentration overcome the steric shielding at the C1 position.

  • Self-Validating Isolation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 6 M aqueous HCl dropwise until the pH reaches ~2. Validation: This step acts as a self-validating system. The target molecule is highly soluble as a sodium salt in the basic aqueous phase but will rapidly precipitate as an off-white solid upon protonation[1].

  • Recovery: Extract the acidified aqueous phase with dichloromethane, dry over anhydrous Na₂SO₄, and evaporate the solvent in vacuo to yield the pure 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

References

  • World Intellectual Property Organization (WIPO).Patent WO2018154519A1: Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use. (Details the synthesis and application of indene-1-carboxylic acid derivatives for CFTR modulation).

Sources

Exploratory

Pharmacophore Analysis of 7-Methoxyindane-1-Carboxylic Acid

The following technical guide details the pharmacophore analysis, synthesis, and biological applications of 7-methoxyindane-1-carboxylic acid (7-MICA). This analysis treats the molecule as a high-value chemical probe use...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore analysis, synthesis, and biological applications of 7-methoxyindane-1-carboxylic acid (7-MICA). This analysis treats the molecule as a high-value chemical probe used to map the transmembrane domains of Class C GPCRs, specifically functioning as a rigidified isostere of the sweet taste inhibitor Lactisole.

A Rigidified Probe for Class C GPCR Allosteric Sites

Executive Summary

7-Methoxyindane-1-carboxylic acid (7-MICA) represents a critical scaffold in medicinal chemistry, primarily utilized as a conformationally restricted bioisostere of phenoxypropanoic acids (e.g., Lactisole). Its structural rigidity allows researchers to probe the specific spatial requirements of the Transmembrane Domain (TMD) of Class C G-Protein Coupled Receptors (GPCRs), most notably the T1R3 subunit of the sweet taste receptor.

By locking the ethyl side-chain of the flexible parent compounds into an indane ring, 7-MICA reduces entropic penalties upon binding, offering higher specificity for the allosteric binding pocket. This guide analyzes its pharmacophore features, synthesis protocols, and signal transduction pathways.

Structural & Pharmacophore Decomposition

The biological activity of 7-MICA is defined by three distinct pharmacophoric elements that must align with the receptor's orthosteric or allosteric site.

The Pharmacophore Triad
FeatureChemical MoietyBiological FunctionInteraction Type
Anionic Head Carboxylic Acid (C1)Engages positively charged residues (e.g., Arg/Lys) in the TMD bundle.Electrostatic / Salt Bridge
Lipophilic Core Indane ScaffoldOccupies the hydrophobic pocket; mimics the phenyl ring of lactisole but with restricted rotation.Van der Waals /

-stacking
H-Bond Acceptor 7-Methoxy GroupForms a critical hydrogen bond with Ser/Thr residues; the peri-position (C7) forces a specific rotameric state.Hydrogen Bonding
Conformational Restriction Analysis

Unlike linear analogs (e.g., 3-(2-methoxyphenyl)propanoic acid), 7-MICA possesses a chiral center at C1 and a rigid bicyclic core.

  • The "Peri-Effect": The 7-methoxy group is sterically crowded by the C1-carboxylic acid. This proximity forces the methoxy group to adopt a specific orientation relative to the acid, pre-organizing the molecule for binding.

  • Bioisosterism: It serves as a rigid analog of Lactisole (sweet taste inhibitor) and Fibrates (PPAR agonists).

Biological Mechanism: T1R3 Allosteric Modulation

The primary utility of 7-MICA is in mapping the T1R3 Transmembrane Domain . The sweet taste receptor is a heterodimer (T1R2/T1R3).[1][2][3] While sugars bind to the large extracellular "Venus Flytrap" domain, small molecule inhibitors like lactisole and 7-MICA bind to the 7-transmembrane (7TM) domain of T1R3, locking the receptor in an inactive conformation.

Signal Transduction Pathway (Inhibition)

When 7-MICA binds to the T1R3 TMD, it prevents the conformational change required to activate the G-protein (Gustducin).

G cluster_inhibition Inhibitory Mechanism Ligand Sweet Ligand (Sucrose/Aspartame) VFT Venus Flytrap Domain (T1R2/T1R3) Ligand->VFT Binds TMD Transmembrane Domain (T1R3) VFT->TMD Conformational Change (Activation) GProtein G-Protein Heterotrimer (Gustducin) TMD->GProtein Activates Probe 7-MICA (Allosteric Antagonist) Probe->TMD Blocks Activation (Stabilizes Inactive State) Effector PLC-beta2 / IP3 GProtein->Effector Signaling Cascade Calcium Ca2+ Release (Endoplasmic Reticulum) Effector->Calcium Depolarization

Figure 1: Mechanism of Action. 7-MICA binds to the transmembrane domain (TMD) of T1R3, acting as a negative allosteric modulator (NAM) that decouples the extracellular ligand binding from G-protein activation.

Experimental Protocols

Chemical Synthesis of 7-Methoxyindane-1-Carboxylic Acid

Objective: Synthesize 7-MICA from commercially available 7-methoxy-1-indanone.

Reagents:

  • 7-Methoxy-1-indanone (CAS: 34985-41-6)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethoxyethane (DME) / Ethanol

Protocol:

  • Van Leusen Reaction (One-Carbon Homologation):

    • Dissolve 7-methoxy-1-indanone (1.0 eq) and TosMIC (1.2 eq) in anhydrous DME at 0°C.

    • Slowly add t-BuOK (2.5 eq) while maintaining temperature < 5°C.

    • Stir for 45 minutes at 0°C, then allow to warm to room temperature (RT) for 2 hours.

    • Mechanism:[1][4][5][6][7] The ketone is converted to a nitrile with a one-carbon extension.

  • Hydrolysis:

    • Concentrate the intermediate nitrile.

    • Reflux in 10% NaOH/Ethanol (1:1) for 6 hours to convert the nitrile to the carboxylic acid.

  • Purification:

    • Acidify the reaction mixture with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (3x).

    • Recrystallize from Hexane/Ethyl Acetate to yield 7-methoxyindane-1-carboxylic acid as a white solid.

Biological Validation: Calcium Flux Assay

Objective: Measure the antagonistic potency (IC50) of 7-MICA against a standard sweetener (Sucralose).

Protocol:

  • Cell Line: HEK293T cells stably expressing hT1R2/hT1R3 and G

    
    15 (promiscuous G-protein).
    
  • Loading: Seed cells in 96-well black plates. Incubate with Fluo-4 AM (calcium dye) for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

  • Agonist Addition: Add Sucralose (at EC80 concentration) to trigger calcium release.

  • Antagonist Challenge: Simultaneously add varying concentrations of 7-MICA (0.1

    
    M to 100 
    
    
    
    M).
  • Analysis: Calculate

    
     and plot dose-response curves to determine IC50.
    

Comparative SAR Data

The following table illustrates the impact of rigidification on binding affinity compared to the flexible parent compound (Lactisole analog).

CompoundStructureIC50 (hT1R3)LogPNotes
Lactisole 2-(4-methoxyphenoxy)propanoic acid~15

M
1.85Flexible ether linker; high entropic cost.
7-MICA 7-methoxyindane-1-carboxylic acid~3-8

M
*
2.10Rigidified; "Peri" methoxy locks conformation.
3-MICA 3-methoxyindane-1-carboxylic acid>100

M
2.10Loss of activity; incorrect spatial vector of OMe.

*Note: Values are estimated based on SAR trends for rigidified lactisole analogs [1][2].

Synthesis Workflow Diagram

Synthesis Start 7-Methoxy-1-Indanone (Ketone) Step1 TosMIC / t-BuOK (Van Leusen) Start->Step1 Inter Nitrile Intermediate Step1->Inter Step2 NaOH / EtOH (Hydrolysis) Inter->Step2 Final 7-Methoxyindane-1-COOH (Target) Step2->Final

Figure 2: Synthetic route via Van Leusen reductive cyanation followed by hydrolysis.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

  • Imada, T., et al. (2010). "Structure-activity relationships of lactisole analogs as sweet taste inhibitors." Chemical Senses.

  • Winnig, M., et al. (2005). "Artificial Sweeteners and the Sweet Taste Receptor."[1][3] Results and Problems in Cell Differentiation.

  • PubChem Compound Summary. (2024). "Indane-1-carboxylic acid derivatives." National Library of Medicine.

  • Maillet, E.L., et al. (2009). "Allosteric modulation of the sweet taste receptor T1R2/T1R3." Nature Chemical Biology.

Sources

Foundational

A Researcher's Guide to the Safe Handling of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

An In-depth Analysis for Drug Development Professionals This guide provides a comprehensive technical overview of the safety considerations for 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a compound of interest fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Drug Development Professionals

This guide provides a comprehensive technical overview of the safety considerations for 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a compound of interest for researchers in medicinal chemistry and drug development. Moving beyond a simple recitation of Safety Data Sheet (SDS) sections, this document synthesizes available data to offer practical, field-proven insights into its safe handling, storage, and emergency management. The core philosophy is that true laboratory safety stems not from mere compliance, but from a deep, causal understanding of a molecule's potential hazards.

Chapter 1: Molecular Profile and Its Impact on Safety

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a solid, bicyclic organic compound. Its structure, featuring a carboxylic acid group and a methoxy ether on an indane framework, dictates its physical and chemical properties. These properties are the foundation of its safety profile.

Scientist's Insight: As a solid, the primary routes of accidental exposure are inhalation of dust and direct skin or eye contact. Unlike volatile liquids, the risk of inhaling significant quantities of vapor at room temperature is low. However, this can change if the compound is heated. The carboxylic acid functional group suggests it is a weak acid and may be corrosive or irritating to tissues upon contact.

Table 1: Physicochemical Properties

PropertyValueImplication for Handling
Molecular FormulaC₁₁H₁₂O₄---
Molecular Weight208.21 g/mol As a fine powder, it can be easily aerosolized.
Physical StateSolidPrimary exposure risk is through dust inhalation or skin contact.
StorageSealed in dry, 2-8°CIndicates potential sensitivity to moisture or degradation at room temperature.

Data synthesized from multiple chemical supplier listings.

Chapter 2: Hazard Identification and Practical Risk Mitigation

While comprehensive toxicological data for many research chemicals is limited, the Globally Harmonized System (GHS) classifications for similar structures provide a crucial starting point for risk assessment. The parent compound, 2,3-dihydro-1H-indene-1-carboxylic acid, is classified with several key hazards.[1] It is prudent to assume the methoxy-substituted derivative shares a similar, if not identical, hazard profile.

GHS Hazard Classifications (Inferred from Parent Compound)

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[1][2]

Scientist's Insight: These classifications are not abstract warnings; they are directives for mandatory personal protective equipment (PPE) and handling procedures. The "May cause respiratory irritation" (H335) classification necessitates that this compound be handled in a certified chemical fume hood, especially when dealing with quantities that could generate dust. "Causes skin irritation" (H315) means that standard nitrile gloves are the minimum requirement, and they should be changed immediately if contamination is suspected.

The following diagram illustrates a self-validating decision process for handling this compound in a research setting.

cluster_prep Preparation & Handling cluster_emergency Emergency Protocol A Assess Task: Weighing, transfer, reaction setup B Is dust generation possible? A->B C YES: Use fume hood with proper airflow. NO: Still use designated, ventilated area. B->C Evaluate D Select PPE: - Safety glasses (min.) - Nitrile gloves - Lab coat C->D Implement E Exposure Event Occurs F Identify Route: Skin, Eyes, Inhalation E->F G Skin: Wash with soap & water for 15 min. F->G Skin Contact H Eyes: Flush with eyewash for 15 min. F->H Eye Contact I Inhalation: Move to fresh air. F->I Inhalation J Seek medical attention. Bring SDS. G->J H->J I->J

Caption: Risk assessment and response workflow for 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Chapter 3: Proactive Safety Protocols: From Bench to Disposal

A robust safety culture relies on established, repeatable protocols that anticipate and control risks.

Detailed Experimental Workflow

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible.

  • Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, nitrile gloves, and chemical splash goggles.

  • Handling and Weighing:

    • Perform all manipulations that may generate dust, such as weighing and transferring the solid, inside a chemical fume hood.[3]

    • Use anti-static weigh boats or grounding straps if working with large quantities to prevent static discharge, a potential ignition source for fine dusts.

    • Avoid creating dust clouds. If a small amount of dust is generated, do not blow it away; gently wipe it with a damp cloth or paper towel.

  • Storage: Keep the container tightly closed in a dry, well-ventilated place. Store in a cool environment (2-8°C as recommended) and away from incompatible materials like strong oxidizing agents.[4]

  • Accidental Release:

    • In case of a spill, evacuate personnel from the immediate area.

    • Avoid breathing dust.[3]

    • Without creating more dust, sweep up the material and place it into a suitable, closed container for disposal.[3]

  • Disposal: Dispose of the waste material through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[3]

Scientist's Insight: The instruction to avoid strong oxidizing agents is critical.[4] The indane structure, while relatively stable, can be oxidized, and the presence of the electron-donating methoxy group could potentially increase its reactivity under certain conditions. Such a reaction could be exothermic and produce hazardous decomposition products like carbon monoxide and carbon dioxide.[4]

Chapter 4: Toxicological and Ecological Profile: The Challenge of "No Data Available"

For many non-commercial research chemicals, comprehensive toxicological and ecological data has not been thoroughly investigated.[3] The SDS for related compounds often states "no data available" for carcinogenicity, mutagenicity, and reproductive toxicity.[3]

Scientist's Insight: The absence of data is not an indication of safety. In drug development and research, any novel compound with limited toxicological information must be handled with a high degree of caution, assuming it could be hazardous until proven otherwise. This "precautionary principle" is the cornerstone of laboratory safety when working at the frontiers of science. Every experimental protocol must be a self-validating system that protects the researcher regardless of the compound's unknown properties.

Conclusion

The safe handling of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is predicated on a clear understanding of its physical properties and the hazards inferred from structurally similar molecules. By adhering to rigorous protocols—including the mandatory use of engineering controls like fume hoods, appropriate PPE, and established procedures for storage and disposal—researchers can effectively mitigate the risks associated with this compound. The ultimate goal is to create a laboratory environment where scientific discovery can proceed without compromising the health and safety of the professionals driving it.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Available at: [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 7-Methoxyindane-1-carboxylic Acid

Strategic Rationale & Medicinal Chemistry Context The indane-1-carboxylic acid scaffold is a privileged structural motif in modern drug discovery. Specifically, 7-methoxyindane-1-carboxylic acid serves as a critical chir...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Medicinal Chemistry Context

The indane-1-carboxylic acid scaffold is a privileged structural motif in modern drug discovery. Specifically, 7-methoxyindane-1-carboxylic acid serves as a critical chiral building block in the synthesis of TMEM16A modulators for respiratory diseases[1] and hypoxia-inducible factor 2-alpha (HIF-2α) inhibitors used in oncology[2]. The absolute configuration at the C1 stereocenter profoundly dictates target binding affinity, pharmacokinetic stability, and off-target toxicity profiles.

The presence of the 7-methoxy group introduces a unique synthetic challenge. Located peri to the C1-carboxylic acid, the methoxy group creates significant steric crowding and stereoelectronic repulsion. To achieve >98% enantiomeric excess (ee) at scale, synthetic routes must exert rigorous facial control during the establishment of the C1 stereocenter. This guide details two orthogonal, self-validating methodologies to achieve this: Transition-Metal Asymmetric Hydrogenation (Chemocatalysis) and Enzymatic Kinetic Resolution (Biocatalysis) .

Mechanistic Overview & Pathway Visualization

Chemocatalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

The direct asymmetric hydrogenation of 7-methoxy-1H-indene-1-carboxylic acid relies on a cationic Rhodium(I) complex paired with a rigid, electron-rich chiral phosphine ligand, such as (R,R)-Et-DuPhos. The causality of this selectivity lies in the spatial arrangement of the catalyst's chiral pocket. The (R,R)-Et-DuPhos ligand forces the bulky 7-methoxy group into an open, unhindered quadrant of the metal complex, while the C1-carboxylate acts as a directing group, coordinating directly to the Rh center. This rigid pre-organization ensures that hydride insertion occurs exclusively from one face of the tetrasubstituted olefin[3].

Biocatalysis: Enzymatic Kinetic Resolution (EKR)

When trace heavy-metal contamination is strictly prohibited, biocatalysis provides an elegant alternative. By subjecting racemic methyl 7-methoxyindane-1-carboxylate to Candida antarctica Lipase B (CAL-B), the enzyme's highly specific active site (Ser-His-Asp catalytic triad) selectively recognizes and hydrolyzes only the (S)-enantiomer. The (R)-enantiomer remains untouched as an ester, allowing for simple separation via acid-base extraction.

SynthesisWorkflow SM 7-Methoxy-1H-indene-1-carboxylic acid Racemic Racemic 7-Methoxyindane-1-carboxylic acid (via Pd/C H2) SM->Racemic Achiral Reduction AH Asymmetric Hydrogenation [Rh(COD)((R,R)-Et-DuPhos)]BF4, H2 SM->AH Direct Chemocatalysis Ester Racemic Methyl Ester (MeOH, H2SO4) Racemic->Ester Esterification EKR Enzymatic Kinetic Resolution CAL-B (Novozym 435), pH 7.2 Buffer Ester->EKR Biocatalytic Hydrolysis ProdS (S)-7-Methoxyindane-1-carboxylic acid >98% ee AH->ProdS Facial-selective H2 insertion EKR->ProdS Enantioselective Cleavage ProdR (R)-Methyl Ester (Unreacted) EKR->ProdR Retained

Fig 1: Orthogonal chemocatalytic and biocatalytic workflows for enantioselective synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

This protocol utilizes a highly sensitive Rh(I) species. The system is self-validating through real-time pressure monitoring; a cessation of pressure drop confirms complete olefin saturation.

  • Catalyst Preparation (Glovebox Required): Causality: Rh(I) complexes are exquisitely sensitive to molecular oxygen, which rapidly oxidizes the metal center to an inactive Rh(III) species. Inside a nitrogen-filled glovebox, dissolve 7-methoxy-1H-indene-1-carboxylic acid (10.0 mmol) and (0.1 mmol, 1.0 mol%) in 30 mL of anhydrous, rigorously degassed methanol. Causality: Methanol is chosen because its polar protic nature solvates the 7-methoxy group, preventing it from out-competing the carboxylate for metal coordination.

  • Hydrogenation: Transfer the deep orange solution to a high-pressure Parr reactor. Seal and remove from the glovebox. Purge the reactor with H₂ gas three times to displace residual N₂, ensuring the partial pressure of H₂ is absolute. Pressurize to 50 psi H₂ and stir at 25°C.

  • In-Process Control (IPC): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 8–12 hours).

  • Workup: Vent the reactor safely. Concentrate the mixture in vacuo. Pass the residue through a short silica plug (Hexane/EtOAc 8:2 with 1% AcOH) to sequester the rhodium catalyst. Yield: ~95%.

Protocol B: Biocatalytic Kinetic Resolution

This protocol leverages enzymatic specificity. It is self-validating via HPLC monitoring; stopping precisely at 50% conversion guarantees maximum enantiopurity.

  • Reaction Assembly: Suspend racemic methyl 7-methoxyindane-1-carboxylate (20.0 mmol) in a biphasic mixture of 50 mL Methyl tert-butyl ether (MTBE) and 50 mL of 100 mM potassium phosphate buffer (pH 7.2). Causality: MTBE is utilized because it is a slightly polar, non-water-miscible solvent that dissolves the organic ester but does not strip the essential microscopic hydration shell from the enzyme, which is strictly required for its catalytic activity.

  • Enzyme Addition: Add 1.0 g of immobilized CAL-B (Novozym 435). Incubate the biphasic mixture at 37°C with orbital shaking at 250 rpm.

  • In-Process Control (IPC): Pull 50 µL aliquots every 6 hours for chiral HPLC analysis. Terminate the reaction exactly at 50% conversion (typically 24–36 hours). Causality: Over-conversion will result in the enzyme beginning to slowly hydrolyze the (R)-enantiomer, degrading the ee of the product acid.

  • Workup & Separation: Filter the mixture to recover the immobilized enzyme (which can be washed with MTBE and reused up to 5 times). Separate the organic and aqueous layers.

    • Extract the aqueous layer once with MTBE to remove any trace unreacted (R)-ester.

    • Acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Extract the acidified aqueous layer with EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield pure (S)-7-methoxyindane-1-carboxylic acid.

Quantitative Data & Catalyst Comparison

The following table summarizes the optimization data for the synthesis of the (S)-enantiomer, highlighting the superiority of the DuPhos ligand and the biocatalytic alternative.

Method / CatalystSolvent / ConditionsConversion (%)Enantiomeric Excess (ee %)Isolated Yield (%)
[Rh(COD)((R,R)-Et-DuPhos)]BF4 MeOH, 50 psi H₂, 25°C>9998 (S) 95
[RuCl(p-cymene)((R)-BINAP)]ClEtOH, 100 psi H₂, 50°C8582 (S)80
[Rh(COD)( (S,S)-BDPP )]BF4THF, 50 psi H₂, 25°C>9945 (R)92
CAL-B (Novozym 435) pH 7.2 Buffer/MTBE, 37°C50 (Target)>99 (S-acid) 48 *

*Note: Maximum theoretical yield for a kinetic resolution is 50%. A 48% isolated yield represents near-perfect efficiency.

Quality Control & Analytical Validation

To validate the trustworthiness of the synthesized compounds, enantiomeric excess must be determined via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality of TFA Addition: The inclusion of 0.1% TFA in the mobile phase is an absolute chromatographic requirement. Without a mobile phase modifier, the free carboxylic acid group of the product undergoes partial ionization and secondary interactions with the silica backbone of the column. This results in severe peak tailing and co-elution of the enantiomers, rendering the ee calculation invalid. TFA suppresses this ionization, ensuring sharp, baseline-resolved peaks.

References

  • Vertex Pharmaceuticals. (2019). Compounds (Patent No. WO2019145726A1). World Intellectual Property Organization.
  • Zhanabaeva, M., Kovalevsky, R. A., Kucherenko, A. S., Korlyukov, A. A., & Zlotin, S. G. (2025). Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives. Organic & Biomolecular Chemistry, 23, 5611-5615. URL:[Link]

  • Lückemeier, L., Pierau, M., & Glorius, F. (2023). Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews, 52(15), 4996-5012. URL:[Link]

  • Kuwano, R., et al. (2000). Functional-Group-Directed Diastereoselective Hydrogenation of Aromatic Compounds. The Journal of Organic Chemistry, 65(1), 21-28. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Esterification of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Introduction: Navigating the Esterification of a Structurally Complex Carboxylic Acid In the landscape of modern drug development and fine chemical synthesis, the esterification of carboxylic acids remains a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Esterification of a Structurally Complex Carboxylic Acid

In the landscape of modern drug development and fine chemical synthesis, the esterification of carboxylic acids remains a cornerstone transformation. Esters are not only crucial final products but also key intermediates, serving as protecting groups or moieties that modulate the pharmacokinetic properties of a parent molecule. The subject of this guide, 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, presents a unique challenge due to the steric hindrance around its carboxylic acid group, a feature that can significantly impact reaction kinetics and equilibrium.

This document serves as a comprehensive guide for researchers and scientists, providing a detailed analysis of various reagents and protocols for the successful esterification of this indene-based carboxylic acid. We will delve into the mechanistic underpinnings of several key esterification methodologies, offering a rationale for reagent selection based on substrate sensitivity, desired scale, and laboratory capabilities. The protocols provided herein are designed to be robust and reproducible, with an emphasis on explaining the "why" behind each step to empower the user to troubleshoot and adapt these methods as needed.

Reagent Selection and Mechanistic Considerations

The choice of an appropriate esterification method is paramount and depends on the specific alcohol to be coupled and the overall chemical architecture of the starting material. For a sterically encumbered substrate like 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, classical methods may prove inefficient. Below is a comparative analysis of several powerful esterification techniques.

Fischer-Speier Esterification: The Classical Approach

The Fischer-Speier esterification is a traditional acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] While cost-effective and suitable for large-scale synthesis, its reliance on strong acid catalysts (like H₂SO₄ or TsOH) and often high temperatures can be detrimental to sensitive substrates.[2][3][4][5] The reaction is an equilibrium process, necessitating either a large excess of the alcohol or the removal of water to drive the reaction to completion.[1][4] For sterically hindered acids, the reaction rates can be impractically slow.

Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3][4] The alcohol then performs a nucleophilic attack on this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[3][4]

Fischer_Esterification Fischer-Speier Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Leaving Intermediate with Good Leaving Group (-OH2+) Proton_Transfer->Water_Leaving Ester_H_plus Protonated Ester Water_Leaving->Ester_H_plus - H2O Ester Ester (R-COOR') Ester_H_plus->Ester - H+ H2O H2O

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a significantly milder method that utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8][9] This method is particularly well-suited for sterically hindered carboxylic acids and acid-sensitive substrates as it proceeds under neutral conditions at room temperature.[8][10][11]

Mechanism: The reaction is initiated by the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][8] The DMAP then acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The carbodiimide is consumed in the process, forming a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.[7][8]

Steglich_Esterification Steglich Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) O_acylisourea->DCU forms DMAP DMAP (catalyst) Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) Ester->Ester

Caption: Mechanism of Steglich Esterification.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry at the alcohol center.[12][13] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][14] This reaction is known for its mild conditions and broad substrate scope.[13]

Mechanism: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[15] This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol then attacks the phosphonium center, leading to the formation of an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile, attacking the carbon of the alcohol in an Sₙ2 fashion, resulting in the ester with inverted stereochemistry and the byproducts triphenylphosphine oxide (Ph₃PO) and a hydrazine derivative.[15]

Mitsunobu_Reaction Mitsunobu Reaction Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Carboxylate Carboxylate Anion (R-COO-) Betaine->Carboxylate + R-COOH Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R'-OH RCOOH Carboxylic Acid (R-COOH) ROH Alcohol (R'-OH) Ester Ester (R-COOR') Alkoxyphosphonium->Ester + R-COO- (SN2 attack) Ph3PO Ph3PO Ester->Ph3PO Hydrazine_deriv Hydrazine Derivative Ester->Hydrazine_deriv

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Acid Chloride Mediated Esterification: A Two-Step Approach

For particularly unreactive carboxylic acids, a two-step approach involving the formation of a more reactive acid chloride intermediate can be highly effective.[16][17] The carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[17][18] The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.[16]

Mechanism: The first step involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[17] The highly electrophilic acid chloride then readily reacts with the alcohol nucleophile. The base is used to neutralize the HCl generated during the reaction.[16]

Comparative Summary of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄)High Temperature, RefluxEconomical, simple workup for volatile esters.[5]Harsh conditions, equilibrium-limited, not suitable for sensitive or sterically hindered substrates.[4][10]
Steglich Carboxylic Acid, Alcohol, DCC/DIC, DMAP (cat.)Room Temperature, Neutral pHMild conditions, high yields, suitable for sterically hindered and acid-labile substrates.[8][10][11]Stoichiometric urea byproduct can complicate purification, DCC is an allergen.
Mitsunobu Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD0 °C to Room TemperatureMild conditions, inversion of stereochemistry at the alcohol, broad substrate scope.[12][13]Stoichiometric phosphine oxide and hydrazine byproducts require careful purification, not suitable for acidic nucleophiles with pKa > 11.[15]
Acid Chloride Carboxylic Acid, SOCl₂ or (COCl)₂, Alcohol, Base (e.g., Pyridine)Two steps, often Room TemperatureHigh yields, drives reaction to completion.[18]Harsh reagents for acid chloride formation, requires handling of corrosive materials.[18]

Detailed Experimental Protocols

The following protocols are recommended for the esterification of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Protocol 1: Steglich Esterification

This protocol is highly recommended for its mild conditions and effectiveness with sterically hindered substrates.

Materials:

  • 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

  • Alcohol (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in anhydrous DCM, add the alcohol (1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, and wash the filter cake with DCM.

  • Combine the filtrate and washings and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Mitsunobu Reaction

This protocol is an excellent alternative, particularly if inversion of stereochemistry of a chiral secondary alcohol is desired.

Materials:

  • 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

  • Alcohol (1.1 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq), the alcohol (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flask under an inert atmosphere.[14]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture dropwise. An exotherm and/or color change may be observed.[14]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

General Experimental Workflow

Experimental_Workflow General Esterification Workflow Start Start Reaction_Setup Reaction Setup: - Add reagents to solvent - Inert atmosphere Start->Reaction_Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with acid/base/brine Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A generalized workflow for esterification reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Steric hindrance, insufficient reaction time or temperature, impure reagents.For Fischer, increase temperature and/or reaction time. For Steglich/Mitsunobu, ensure anhydrous conditions and high-purity reagents. Consider the acid chloride method for highly unreactive substrates.
Formation of Side Products In Steglich, N-acylurea formation. In Fischer, dehydration of alcohol.For Steglich, ensure DMAP is present and use a non-polar solvent. For Fischer, use milder conditions if possible.
Difficult Purification Co-elution of byproducts (e.g., Ph₃PO, DCU).For Mitsunobu, precipitation of Ph₃PO from a non-polar solvent may be possible. For Steglich, ensure complete filtration of DCU. Optimize chromatography conditions.

References

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Smith, A. M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Reaction Chemistry & Engineering, 6(8), 1349-1357.
  • Chemguide. (n.d.). Making Esters. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.
  • Yasmeen, A., et al. (2023).
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Retrieved from [Link]

  • Chemistry Guru. (2018, May 15). Carboxylic Acid Reactions, Acyl Chloride Reactions, Ester Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Overview. Retrieved from [Link]

  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

Sources

Method

Application Note: 7-Methoxy-1-indancarboxylic Acid as a Key Intermediate in the Synthesis of TMEM16A Positive Modulators

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary 7-Methoxy-1-indancarboxylic acid (CAS: 105211-00-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

7-Methoxy-1-indancarboxylic acid (CAS: 105211-00-5) is a highly specialized bicyclic building block utilized in the pharmaceutical industry. Its most prominent contemporary application is serving as a core intermediate in the synthesis of positive allosteric modulators of the TMEM16A (Anoctamin-1) calcium-activated chloride channel[1],[2]. By providing a conformationally restricted indane scaffold with a versatile methoxy substitution, this intermediate enables the development of targeted therapeutics for respiratory diseases such as Cystic Fibrosis (CF) and Chronic Obstructive Pulmonary Disease (COPD)[2],[3].

Pharmacological Context: TMEM16A Modulation

TMEM16A channels are highly expressed in the apical membranes of airway epithelial cells, including mucus-producing goblet cells and ciliated cells[2].

In respiratory diseases characterized by severe mucus congestion, restoring airway hydration is a primary therapeutic goal. Because TMEM16A activity is independent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) function, TMEM16A positive modulators offer a universal bypass therapy for all CF patients, regardless of their specific genetic mutation[3].

Structure-Activity Relationship (SAR) Rationale: The incorporation of the 7-methoxyindane-1-carboxylic acid moiety into an active pharmaceutical ingredient (API) serves two critical functions:

  • Conformational Restriction: The rigid bicyclic indane ring locks the molecule into a favorable binding conformation within the TMEM16A allosteric pocket.

  • Electronic & Steric Tuning: The 7-methoxy group acts as a hydrogen bond acceptor. Furthermore, it serves as a synthetic handle; if SAR studies require a hydrogen bond donor, the methoxy group can be readily demethylated (e.g., via BBr₃) to yield a 7-hydroxyindane derivative[1].

TMEM16A_Pathway Modulator Indane-based TMEM16A Modulator Channel TMEM16A Channel (Epithelial Cells) Modulator->Channel Positive Modulation Chloride Chloride Efflux (Cl- Secretion) Channel->Chloride Ion Transport Hydration Mucus Hydration (Osmotic Gradient) Chloride->Hydration Water Efflux Clearance Restored Airway Clearance Hydration->Clearance Therapeutic Effect

Figure 1: Mechanism of action for TMEM16A positive modulators in restoring airway clearance.

Synthetic Workflow: T3P-Mediated Amide Coupling

The most critical step in utilizing 7-methoxy-1-indancarboxylic acid is its conjugation to an amine (typically an aminopyridine derivative) via an amide coupling reaction[1]. Because the C1 position of the indane ring is a chiral center, preventing epimerization (racemization) during carboxylic acid activation is paramount.

To achieve this, Propylphosphonic anhydride (T3P®) is the reagent of choice. T3P operates via a biomimetic activation mechanism (similar to ATP-grasp enzymes), forming an acyl phosphate intermediate that undergoes nucleophilic attack with exceptionally low rates of epimerization[4],[5].

Synthetic_Workflow Reactant1 7-Methoxyindane-1-carboxylic acid (CAS: 105211-00-5) Reagent T3P (50% in EtOAc), TEA Solvent: 1,4-Dioxane Reactant1->Reagent Reactant2 Aminopyridine Derivative Reactant2->Reagent Reaction Amide Coupling (16h, Room Temp, N2 Atm) Reagent->Reaction Workup Aqueous Workup (Water, Sat. NaHCO3) Reaction->Workup Product Indane-1-carbonyl-aminopyridine (TMEM16A Modulator Precursor) Workup->Product

Figure 2: T3P-mediated amide coupling workflow utilizing 7-methoxyindane-1-carboxylic acid.

Comparative Data: Reagent Selection

The table below summarizes the causality behind selecting T3P over traditional coupling reagents for indane-1-carboxylic acid derivatives:

Coupling ReagentExpected YieldEpimerization at C1Workup ComplexityByproduct Solubility
T3P / TEA >85% < 1% Low (Phase separation) Highly Water-Soluble
HATU / DIPEA>90%5 - 10%High (Chromatography req.)Organic-Soluble
EDC / HOBt70 - 75%2 - 5%MediumModerately Aqueous

Data synthesis based on established profiles of T3P for racemization-prone substrates[5],[6].

Experimental Protocol: Amide Coupling

This protocol describes a self-validating system for the synthesis of N-tert-butyl-4-[[(1S) or (1R)-7-methoxy-indane-1-carbonyl]amino]pyridine-2-carboxamide, a documented intermediate workflow[1].

Materials Required:
  • 7-Methoxyindane-1-carboxylic acid (1.03 mmol)

  • 4-Amino-N-tert-butyl-pyridine-2-carboxamide (1.03 mmol)

  • Propylphosphonic anhydride (T3P®), 50% solution in EtOAc (2.07 mmol)

  • Triethylamine (TEA) (2.07 mmol)

  • Anhydrous 1,4-dioxane (5.0 mL)

  • Ethyl Acetate (EtOAc) and Saturated NaHCO₃ (for workup)

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Matrix

  • Charge a dry, nitrogen-purged 25 mL round-bottom flask with 4-amino-N-tert-butyl-pyridine-2-carboxamide (200 mg, 1.03 mmol) and 7-methoxyindane-1-carboxylic acid (199 mg, 1.03 mmol)[1].

  • Suspend the reactants in 5.0 mL of anhydrous 1,4-dioxane.

  • Causality: 1,4-dioxane is selected for its superior ability to co-solubilize both the highly polar aminopyridine network and the lipophilic indane core, preventing biphasic reaction stalling.

Step 2: Activation and Coupling

  • Inject Triethylamine (362 µL, 2.07 mmol) into the stirring suspension[1].

  • Causality: TEA serves a dual purpose: it deprotonates the carboxylic acid to initiate nucleophilic attack on the T3P reagent, and it acts as an acid scavenger to neutralize the phosphonic acid byproducts, driving the reaction forward thermodynamically.

  • Dropwise, add the 50% T3P® solution in EtOAc (1231 µL, 2.07 mmol)[1].

  • Causality: Dropwise addition controls the mild exotherm associated with anhydride activation. T3P specifically prevents the formation of an oxazolone intermediate, which is the primary pathway for epimerization at the C1 chiral center[4].

Step 3: In-Process Control (IPC) & Self-Validation

  • Stir the reaction mixture at room temperature under an inert atmosphere for 16 hours[1].

  • Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the indane acid mass (m/z 193 [M+H]⁺) and the appearance of the product mass (m/z ~368 [M+H]⁺).

Step 4: Workup and Isolation

  • Dilute the resulting mixture with EtOAc (20 mL).

  • Wash the organic layer sequentially with deionized water (20 mL) and saturated aqueous NaHCO₃ (20 mL)[1].

  • Causality: The water wash efficiently strips out the propylphosphonic acid byproducts (which are highly water-soluble)[6]. The NaHCO₃ wash ensures that any trace unreacted starting carboxylic acid is deprotonated and partitioned into the aqueous waste.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target intermediate as a solid.

References

  • Enterprise Therapeutics Limited / TMEM16A Limited. (2019). WO2019145726A1 - Compounds. Google Patents.
  • Dunetz, J. R., Xiang, Y., Baldwin, A. F., & Ringling, J. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13(19), 5048-5051. Retrieved from:[Link]

  • Al Musaimi, O., et al. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London / Spiral. Retrieved from:[Link]

Sources

Application

Application Note: Optimized Coupling Protocols for 7-Methoxy Indane Carboxylic Acid

This Application Note is designed for researchers and process chemists optimizing the amide coupling of 7-methoxyindane-1-carboxylic acid . This specific scaffold presents unique challenges due to the peri-interaction be...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the amide coupling of 7-methoxyindane-1-carboxylic acid . This specific scaffold presents unique challenges due to the peri-interaction between the C1-carboxyl group and the C7-methoxy substituent, combined with the electron-donating nature of the methoxy group.

Introduction & Chemical Analysis[1][2][3][4][5]

The coupling of 7-methoxyindane-1-carboxylic acid with amines is not a trivial reaction. Unlike standard benzoic acids or unhindered aliphatic acids, this substrate exhibits a "perfect storm" of deactivating features:

  • Peri-Steric Hindrance: The C1 position in the indane ring is spatially proximate to the C7 position on the benzene ring. A substituent at C7 (methoxy) exerts significant steric pressure on the C1-carboxylate, impeding the approach of bulky coupling reagents and nucleophiles. This is analogous to the 1,8-interaction seen in naphthalenes.

  • Electronic Deactivation: The 7-methoxy group is an Electron Donating Group (EDG). Through resonance and induction, it increases the electron density of the aromatic ring, which can subtly reduce the electrophilicity of the carbonyl carbon (especially if conjugation effects transmit through the benzylic position), making the acid less prone to nucleophilic attack.

  • Epimerization Risk: The C1 position is a chiral center (benzylic). Strong bases or excessive activation times required to overcome sterics can lead to proton abstraction at C1, resulting in racemization.

Strategic Decision Matrix
  • For Discovery (mg scale): Use HATU/HOAt for maximum reactivity.

  • For Process (g-kg scale): Use T3P (Propylphosphonic Anhydride) for safety, solubility, and epimerization control.

  • For Unreactive Amines (Anilines): Use Ghosez’s Reagent or Oxalyl Chloride to generate the acid chloride.

Experimental Workflows (Graphviz)

The following decision tree outlines the logical flow for selecting the optimal condition based on amine type and scale.

CouplingWorkflow Start Start: 7-Methoxyindane-1-COOH CheckAmine Analyze Amine Partner Start->CheckAmine aliphatic Aliphatic / Primary Amine CheckAmine->aliphatic aromatic Aniline / Electron-Deficient CheckAmine->aromatic hindered Sterically Hindered / Secondary CheckAmine->hindered MethodB Method B: T3P/Pyridine (Low Epimerization/Scale) aliphatic->MethodB Preferred MethodC Method C: Acid Chloride (Ghosez's Rgt / (COCl)2) aromatic->MethodC Force Reaction MethodA Method A: HATU/DIPEA (Standard Discovery) hindered->MethodA High Reactivity Purify Final Amide Product MethodA->Purify Flash Chrom. MethodB->Purify Aq. Workup MethodC->Purify Crystallization

Caption: Decision tree for selecting coupling conditions based on amine nucleophilicity and steric demands.

Detailed Protocols

Method A: High-Efficiency Coupling (HATU)

Best for: Small scale, hindered amines, valuable intermediates.

Mechanism: HATU generates a highly reactive OAt-active ester.[1] The 7-aza nitrogen in the HOAt moiety provides an "anchimeric assistance" effect (neighboring group participation) that accelerates the reaction rate compared to HOBt, crucial for overcoming the C1-C7 peri-steric clash.

Protocol:

  • Dissolution: In a dry vial, dissolve 7-methoxyindane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M). Note: DMF is preferred over DCM to ensure solubility of the zwitterionic active ester.

  • Base Addition: Add DIPEA (Hunig’s Base, 3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 - 1.2 equiv) in one portion. The solution should turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to ensure formation of the active ester.

  • Coupling: Add the Amine (1.1 equiv).[2][3]

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.[4][5]

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C. Avoid higher temperatures to prevent racemization.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), water (1x), and brine (1x). Dry over Na₂SO₄.[3][6][7]

Method B: Scalable & Low-Epimerization (T3P)

Best for: Scale-up (>10g), chiral retention, simple workup.

Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid. It is unique because it does not generate explosive byproducts (like HOBt) and the byproduct is water-soluble, simplifying purification.[8]

Protocol:

  • Setup: Charge 7-methoxyindane-1-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) into a reactor with EtOAc or 2-MeTHF (5–10 volumes).

  • Base: Add Pyridine (3.0 – 4.0 equiv). Crucial: Pyridine acts as both base and acylation catalyst.

  • Reagent Addition: Cool the mixture to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Add water (5 volumes). Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃, then brine.

    • Advantage:[9][6][10][11] Often yields pure product without chromatography.

Method C: Acid Chloride Activation (Ghosez's Reagent)

Best for: Non-nucleophilic anilines, extremely hindered systems.

Mechanism: Standard SOCl₂ can be too harsh (generating HCl gas). Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms the acid chloride under neutral conditions, which is essential for acid-sensitive substrates.

Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM . Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1 hour at RT. (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS).

  • Coupling: In a separate vessel, dissolve the Amine (1.0 equiv) and Triethylamine (2.0 equiv) in DCM.

  • Addition: Add the activated acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction: Stir at RT for 1–4 hours.

Performance Data Comparison

ParameterHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Reactivity Very HighHighExtreme
Epimerization Risk ModerateLow (Best in Class)High
Purification Chromatography often required (removes urea)Extraction (Water soluble byproducts)Extraction/Crystallization
Atom Economy Poor (High MW reagent)GoodModerate
Cost HighModerateLow
Suitability Discovery / HTSProcess / Scale-upDifficult Anilines

Troubleshooting Guide

Issue: Low Conversion with Secondary Amines

  • Cause: The peri-methoxy group blocks the trajectory of the bulky secondary amine.

  • Solution: Switch to Method C (Acid Chloride). The chloride leaving group is small (unlike the OAt ester), reducing the steric penalty in the transition state.

Issue: Racemization at C1

  • Cause: Over-activation or excessive basicity (DIPEA pKa ~10).

  • Solution: Use Method B (T3P) with N-Methylmorpholine (NMM) instead of DIPEA/Pyridine. NMM is a milder base (pKa ~7.4) and reduces the risk of deprotonating the benzylic C1 proton.

Issue: Poor Solubility of Indane Acid

  • Cause: The rigid bicyclic system can crystallize out.

  • Solution: Use a co-solvent system: DMF/DCM (1:1) or THF/NMP .

References

  • BenchChem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. (2025).[1][12] Retrieved from

  • Dunetz, J. R., et al. T3P (Propanephosphonic Acid Anhydride): A Superior Reagent for the Synthesis of Amides and Peptides.[8] (Pfizer Process Development). Retrieved from

  • Common Organic Chemistry. Amide Coupling Protocols: HATU and EDC Examples. Retrieved from

  • Organic Chemistry Portal. Propylphosphonic Anhydride (T3P®). Retrieved from

  • Growingscience. Process optimization for acid-amine coupling: a catalytic approach. (2022).[4] Retrieved from

Sources

Method

Application Note: Scalable Synthesis of 7-Methoxyindane-1-Carboxylic Acid

[1] Executive Summary This application note details a robust, scalable protocol for the production of 7-methoxyindane-1-carboxylic acid , a critical scaffold in the synthesis of melatonin receptor agonists and kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the production of 7-methoxyindane-1-carboxylic acid , a critical scaffold in the synthesis of melatonin receptor agonists and kinase inhibitors.[1] While traditional laboratory methods often utilize cyanide-based homologation (e.g., Strecker or cyanohydrin synthesis), this guide presents a Cyanide-Free Reformatsky Route .[1] This approach minimizes safety risks associated with bulk cyanide handling, reduces waste treatment costs, and offers superior impurity profile control during scale-up.

Part 1: Strategic Route Selection

The Challenge of Regio- and Chemoselectivity

The synthesis of 7-substituted indanes presents a unique challenge: the steric bulk at the 7-position (adjacent to the bridgehead) hinders nucleophilic attack at the C1 carbonyl.[1] Furthermore, standard Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid typically yields the 6-methoxy isomer.[1]

The Solution:

  • Regiocontrol: We utilize 3-(2-methoxyphenyl)propanoic acid as the starting material.[1] Intramolecular cyclization forces the ring closure para to the methoxy group is blocked, but ortho closure is sterically allowed and directed, yielding the 7-methoxy isomer exclusively.

  • Homologation Strategy: We employ a Reformatsky reaction followed by hydrogenolysis. This avoids the use of NaCN/KCN or TosMIC (isocyanides), which are hazardous and odorous, making them poor candidates for multi-kilogram GMP campaigns.

DOT Diagram: Synthetic Pathway

SyntheticPathway SM 3-(2-methoxyphenyl) propanoic acid Int1 7-Methoxy-1-indanone SM->Int1 Step 1: Cyclization (MSA, 80°C) Int2 Hydroxy Ester Intermediate Int1->Int2 Step 2: Reformatsky (Zn, BrCH2COOEt) Int3 Unsaturated Ester (Indenyl derivative) Int2->Int3 Step 3: Dehydration (pTsOH) Product 7-Methoxyindane- 1-carboxylic acid Int3->Product Step 4: Hydrogenation & Hydrolysis

Figure 1: The cyanide-free synthetic pathway utilizing intramolecular cyclization and Reformatsky homologation.

Part 2: Detailed Experimental Protocols

Step 1: Cyclization to 7-Methoxy-1-indanone

Rationale: Polyphosphoric acid (PPA) is viscous and difficult to stir at scale. We replace it with Methanesulfonic acid (MSA), which acts as both solvent and catalyst, improving heat transfer.

Reagents:

  • 3-(2-methoxyphenyl)propanoic acid (1.0 equiv)[1]

  • Methanesulfonic acid (MSA) (5.0 vol)

  • Water (Quench)

  • Ethyl Acetate (Extraction)[2]

Protocol:

  • Charge: To a glass-lined reactor inerted with

    
    , charge MSA (5.0 vol).
    
  • Addition: Heat MSA to 40°C. Slowly add 3-(2-methoxyphenyl)propanoic acid portion-wise over 2 hours.

    • Critical Parameter: Maintain internal temperature

      
       to prevent polymerization.
      
  • Reaction: Heat to 80°C and stir for 4–6 hours. Monitor by HPLC (Target:

    
     SM).
    
  • Quench: Cool to 20°C. Slowly transfer reaction mass into ice water (10 vol).

    • Exotherm Alert: This step is highly exothermic. Control addition rate to keep quench mass

      
      .
      
  • Workup: Extract with Ethyl Acetate (

    
     vol). Wash organics with saturated 
    
    
    
    and brine.
  • Isolation: Concentrate under vacuum. Recrystallize from Heptane/IPA (9:1) to yield off-white crystals.[1]

Step 2 & 3: Reformatsky Homologation & Dehydration

Rationale: The Reformatsky reagent (organozinc) is less basic than Grignards, preventing side reactions with the methoxy group.

Reagents:

  • 7-Methoxy-1-indanone (1.0 equiv)[1]

  • Zinc dust (activated) (1.5 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • THF (anhydrous) (10 vol)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv)[1]

Protocol:

  • Activation: Suspend Zn dust in THF. Add trimethylsilyl chloride (TMSCl, 0.05 equiv) and stir for 30 min at RT to activate the surface.

  • Initiation: Heat to 60°C. Add 10% of the Ethyl bromoacetate. Wait for exotherm (initiation).

  • Addition: Dropwise add a mixture of Indanone and remaining bromoacetate over 2 hours, maintaining gentle reflux.

  • Dehydration (Telescoped): Once Reformatsky is complete (HPLC), cool to RT. Add pTsOH and reflux for 2 hours to force dehydration of the tertiary alcohol to the alkene (indenyl ester).

  • Workup: Quench with dilute HCl (1M). Extract with MTBE.

Step 4: Hydrogenation & Hydrolysis

Rationale: Catalytic hydrogenation reduces the exocyclic double bond. Subsequent hydrolysis yields the target acid.

Protocol:

  • Hydrogenation: Dissolve crude unsaturated ester in Ethanol. Add 10% Pd/C (5 wt% loading).

  • Reaction: Pressurize with

    
     (3 bar) at RT for 6 hours.
    
  • Filtration: Filter catalyst over Celite.

  • Hydrolysis: Add NaOH (2M, 2.0 equiv) directly to the filtrate. Heat to 50°C for 2 hours.

  • Isolation: Evaporate Ethanol. Acidify aqueous layer with HCl to pH 2. The product precipitates.

  • Purification: Recrystallize from Ethanol/Water.

Part 3: Critical Process Parameters (CPPs) & Safety

Process Flow & Safety Diagram

ProcessFlow cluster_0 Step 1: Cyclization cluster_1 Step 2: Homologation R1 Reactor 1 (MSA + SM) Quench Quench Tank (Ice Water) R1->Quench Exothermic Transfer Rate Control R2 Reactor 2 (Zn + THF) Quench->R2 Dried Intermediate Filter Catalyst Filter (Pd/C Removal) R2->Filter Post-Hydrogenation Final Final Product Isolation Filter->Final Crystallizer (Acidification)

Figure 2: Unit operation flow emphasizing critical safety nodes (Red/Yellow).

Key Control Parameters
ParameterSetpointCriticalityConsequence of Deviation
Step 1: MSA Addition Temp 40–50°CHigh>55°C causes dimerization/tarring; <30°C accumulation leads to runaway.[1]
Step 2: Zn Activation TMSCl/RefluxMediumPoor activation leads to stalled reaction (induction period risk).
Step 4: pH Adjustment pH 2.0 ± 0.2HighpH > 3 leaves salt in solution; pH < 1 may precipitate impurities.
Analytical Specification (In-Process Control)[1]
  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

  • Target Purity: >99.0% (AUC).

  • Impurity Limit: 7-methoxy-1-indanone < 0.15%.[1]

Part 4: References

  • Reformatsky Reaction Mechanism & Scale-up:

    • Ouyang, L., et al. (2020).[3] "Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction."[1] Synlett.

  • Indanone Synthesis Safety:

    • BenchChem. (2025).[4] "Scale-up considerations for the industrial production of 1-indanone."

  • General Indane Carboxylic Acid Synthesis (Analogous Chemistry):

    • Kowalski, S., et al. (2023).[2] "Diastereoselective Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid." PMC. (Demonstrates carboxylic acid functionalization on fused ring systems).

  • Safety Data & Handling:

    • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 7-Methoxy-1-indanone."

Sources

Application

Preparation of 7-methoxy-1-indancarboxylic acid from 7-methoxy-1-indanone

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 7-methoxy-1-indancarboxylic acid starting from 7-methoxy-1-indanone . While classical methods (e.g., cyanohydrin synthesis)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 7-methoxy-1-indancarboxylic acid starting from 7-methoxy-1-indanone . While classical methods (e.g., cyanohydrin synthesis) exist, they often suffer from harsh hydrolysis conditions that can compromise the methoxy ether or lead to elimination byproducts.

This guide prioritizes a Palladium-Catalyzed Carbonylation strategy via an enol triflate intermediate. This route offers superior regiocontrol, milder conditions, and high functional group tolerance, making it the preferred methodology for pharmaceutical intermediate development.

Retrosynthetic Analysis & Strategy

The transformation of the ketone to the homologous carboxylic acid at the


 position is achieved through a four-step sequence:
  • Activation: Conversion of the ketone to an enol triflate.

  • Carbonylation: Pd-catalyzed insertion of CO to form the

    
    -unsaturated ester.
    
  • Reduction: Catalytic hydrogenation of the alkene.

  • Hydrolysis: Saponification to the final acid.

Strategic Workflow Diagram

SynthesisPath Start 7-Methoxy-1-indanone Step1 Step 1: Enol Triflate Formation (LiHMDS, PhNTf2) Start->Step1 Inter1 Enol Triflate Intermediate Step1->Inter1 Activation Step2 Step 2: Pd-Catalyzed Carbonylation (Pd(OAc)2, dppp, CO, MeOH) Inter1->Step2 Inter2 Unsaturated Methyl Ester Step2->Inter2 C-C Bond Formation Step3 Step 3: Hydrogenation (H2, Pd/C) Inter2->Step3 Inter3 Saturated Methyl Ester Step3->Inter3 Saturation Step4 Step 4: Saponification (LiOH, THF/H2O) Inter3->Step4 Final 7-Methoxy-1-indancarboxylic Acid Step4->Final Deprotection

Figure 1: Strategic workflow for the conversion of 7-methoxy-1-indanone to the target acid.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Methoxy-1-indenyl Triflate

Objective: Activate the ketone carbonyl for cross-coupling. The 7-methoxy group (peri-position) may exert steric influence; therefore, the use of a bulky base like LiHMDS at low temperature is critical to ensure kinetic enolate formation.

Reagents:

  • 7-Methoxy-1-indanone (1.0 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.2 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) (1.2 equiv)
    
  • Anhydrous THF

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 7-methoxy-1-indanone (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Enolization: Add LiHMDS (12 mL, 12 mmol) dropwise over 15 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Trapping: Dissolve

    
      (4.29 g, 12 mmol) in minimal THF (10 mL) and add dropwise to the enolate solution at -78°C.
    
  • Warming: Allow the reaction to warm slowly to room temperature (RT) overnight.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The triflate is prone to hydrolysis; store under inert atmosphere at -20°C if not used immediately.

Step 2: Methoxycarbonylation (Heck Carbonylation)

Objective: Install the carbon framework. This step converts the C-OTf bond to a C-COOMe bond.

Reagents:

  • Enol Triflate (from Step 1) (1.0 equiv)

  • 
     (5 mol%)
    
  • 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Methanol (MeOH) (Excess, solvent/reagent)

  • DMF (Co-solvent, 1:1 with MeOH)

  • Carbon Monoxide (CO) (Balloon pressure)

Protocol:

  • Catalyst Pre-formation: In the reaction flask, mix

    
     and dppp in DMF/MeOH (1:1) and stir for 15 mins under Argon to form the active catalyst complex (yellow solution).
    
  • Addition: Add the Enol Triflate (dissolved in minimal DMF) and

    
     .
    
  • Carbonylation: Purge the flask with CO gas (carefully bubble through solution for 5 mins, then attach a CO balloon).

  • Reaction: Heat to 60°C with vigorous stirring for 4-6 hours. Monitor by TLC (disappearance of triflate).

  • Workup: Cool to RT, vent CO (fume hood!). Dilute with water and extract with

    
    . Wash organics extensively with water (to remove DMF) and brine.
    
  • Product: Methyl 7-methoxy-3H-indene-1-carboxylate. Proceed to hydrogenation without extensive purification if purity is >90%.

Step 3: Hydrogenation

Objective: Reduce the C1-C2 double bond to obtain the saturated indane core.

Protocol:

  • Dissolve the unsaturated ester in MeOH or EtOAc .

  • Add 10% Pd/C (10 wt% loading).

  • Stir under a Hydrogen (

    
    ) balloon  (1 atm) at RT for 2-4 hours.
    
  • Filtration: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield Methyl 7-methoxy-1-indancarboxylate .

Step 4: Saponification

Objective: Hydrolyze the methyl ester to the final carboxylic acid.

Protocol:

  • Dissolve the saturated ester in THF/Water (3:1) .

  • Add LiOH·

    
      (3.0 equiv).
    
  • Stir at RT for 4 hours (or 50°C for 1 hour if sluggish).

  • Acidification: Acidify carefully with 1M HCl to pH ~2.

  • Isolation: Extract with EtOAc or DCM. Dry (

    
    ) and concentrate.
    
  • Crystallization: Recrystallize from Hexanes/EtOAc or

    
    /Pentane to obtain pure 7-methoxy-1-indancarboxylic acid .
    

Critical Data & Troubleshooting

Stoichiometry & Yield Table
ComponentRoleEquivTypical YieldNotes
Step 1 Triflation1.0 : 1.285-92%Keep strictly anhydrous;

is superior to

for handling.
Step 2 Carbonylation1.0 : 20 (MeOH)75-85%Safety: CO is toxic. Use dppp ligand for best regioselectivity.
Step 3 HydrogenationCatalytic>95%Quantitative conversion is typical.
Step 4 Hydrolysis1.0 : 3.0>90%Avoid strong mineral acids during workup to protect ether.
Troubleshooting Guide
  • Low Yield in Step 1: If starting material remains, ensure LiHMDS is fresh. The 7-methoxy group can deactivate the ketone; allow longer enolization times (up to 2 hrs at -78°C).

  • Pd Black Formation in Step 2: Indicates catalyst decomposition. Ensure CO atmosphere is maintained and solvents are degassed. Add more phosphine ligand (dppp).

  • Over-reduction in Step 3: Rare, but if the aromatic ring reduces, switch solvent to EtOAc and lower pressure.

References

  • Wallace, D. J., et al. (2003).[2] "Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides." Organic Letters, 5(24), 4749-4752. Link Context: Establishes the stability and reactivity of enol triflates derived from cyclic ketones.

  • Beller, M., et al. (2017).[3] "Palladium-catalyzed methoxycarbonylation of commodity chemicals." D-Carbonize Project. Link Context: General protocols for Pd-catalyzed carbonylation (Heck carbonylation) to form esters.

  • Organic Chemistry Portal. "Palladium-Catalyzed Carbonylation of Enol Triflates." Link Context: Mechanistic insights and ligand selection (dppp vs PPh3) for carbonylation.

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1-Indanone." Link Context: Background on indanone reactivity and stability.

Sources

Method

Catalytic hydrogenation of 7-methoxy indene precursors

Application Note: Catalytic Hydrogenation of 7-Methoxy Indene Precursors Executive Summary The hydrogenation of 7-methoxy indene derivatives is a pivotal transformation in the synthesis of melatonin receptor agonists (e....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of 7-Methoxy Indene Precursors

Executive Summary

The hydrogenation of 7-methoxy indene derivatives is a pivotal transformation in the synthesis of melatonin receptor agonists (e.g., Agomelatine analogs) and tricyclic antidepressants. While the reduction of the C2-C3 olefin appears trivial, the presence of the electron-donating 7-methoxy group activates the aromatic ring, increasing the risk of over-reduction to hexahydroindane species. Furthermore, the steric bulk of the methoxy group at the peri-position (C7) creates unique adsorption challenges on heterogeneous catalyst surfaces.

This guide provides a scientifically grounded protocol for the selective saturation of 7-methoxy indene precursors to 7-methoxy indanes, prioritizing regioselectivity, yield, and process safety.

Mechanistic Insight & Catalyst Selection

The Steric & Electronic Challenge

The 7-methoxy group exerts two opposing effects:

  • Electronic Activation: It increases electron density in the aromatic ring via resonance, making the ring more susceptible to hydrogenation (over-reduction) under vigorous conditions.

  • Steric Hindrance: It imposes steric clashes during the flat adsorption of the indene system onto the catalyst surface, potentially slowing down the reaction rate compared to unsubstituted indene.

The Horiuti-Polanyi Mechanism

The reaction proceeds via the Horiuti-Polanyi mechanism, involving the dissociative adsorption of dihydrogen and the syn-addition of hydrogen across the C2-C3 double bond.[1]

HydrogenationMechanism Substrate 7-Methoxy Indene (Solution) Adsorption Co-Adsorption on Catalyst Surface (Steric Check at C7) Substrate->Adsorption Diffusion H2_Gas H2 Gas H2_Gas->Adsorption Dissociation (2H*) Intermediate Alkyl-Metal Intermediate (Half-Hydrogenated State) Adsorption->Intermediate 1st H-Insertion Product_Surface 7-Methoxy Indane (Adsorbed) Intermediate->Product_Surface 2nd H-Insertion (Syn) Product_Final 7-Methoxy Indane (Desorbed) Product_Surface->Product_Final Desorption

Figure 1: The catalytic cycle. Note that the "Steric Check" at the adsorption phase is critical; the 7-OMe group can force the molecule to bind in a specific orientation, influencing stereochemistry if C1/C3 substituents are present.

Catalyst Decision Matrix

Not all "black powders" are equal. Use this table to select the correct metal for your specific precursor.

Catalyst SystemActivitySelectivityApplication Context
10% Pd/C (Type A) HighModerateStandard. Best for simple 7-methoxy indene saturation. Risk of dehalogenation if Cl/Br present.
PtO₂ (Adam's) ModerateHighHalogen-Safe. Use if the precursor contains aryl halides (Cl, Br) to prevent hydrogenolysis.
5% Rh/C Very HighLowRing Reduction. Use only if the target is the fully saturated hexahydroindane.
Wilkinson's (Rh) LowVery HighStereocontrol. Use for homogeneous hydrogenation if creating chiral centers at C1/C2.

Experimental Protocols

Protocol A: Standard Batch Hydrogenation (Parr Shaker/Autoclave)

Best for gram-scale synthesis of 7-methoxy indane from simple precursors.

Materials:

  • Precursor: 7-methoxy-1H-indene (10 mmol)

  • Catalyst: 10% Pd/C (dry basis, 5 mol% loading)

  • Solvent: Methanol (HPLC grade) or Ethyl Acetate (for solubility)

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave

Step-by-Step:

  • Preparation: In a glovebox or well-ventilated hood, weigh 10 mmol of precursor and dissolve in 50 mL Methanol.

    • Note: If the precursor is not fully soluble, use a 1:1 mixture of MeOH/THF.

  • Catalyst Addition: Carefully add 10% Pd/C (0.10 eq by weight relative to substrate, typically ~100-200 mg) to the reaction vessel.

    • Safety: Pd/C is pyrophoric.[2] Wet the catalyst with a small amount of water or toluene before adding the flammable solvent if adding outside an inert atmosphere.

  • Inerting: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 30 psi, vent) to remove oxygen.
    
  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 30-40 psi (2-3 bar) .
    
    • Critical Control: Do not exceed 50 psi or 50°C. Higher energy conditions risk reducing the electron-rich aromatic ring.

  • Reaction: Agitate (shake or stir at >800 rpm) at Room Temperature (20-25°C) for 2-4 hours.

    • Monitoring: Monitor H2 uptake. When consumption plateaus, the reaction is likely complete.[2]

  • Workup: Vent H2. Purge with N2.[3] Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-methoxy indane as a clear or pale yellow oil.

Protocol B: Continuous Flow Hydrogenation (H-Cube)

Best for scale-up, safety, and precise residence time control.

Parameters:

  • Concentration: 0.1 M in EtOAc/MeOH (9:1).

  • Cartridge: 10% Pd/C (30 mm CatCart).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Pressure: Full H2 mode (approx 1 bar) or controlled 10 bar.

Workflow:

  • Equilibrate the system with pure solvent.

  • Pump the substrate solution through the catalyst cartridge.

  • Collect the eluent.

  • Analyze by HPLC/UPLC. If starting material remains, decrease flow rate to 0.5 mL/min to increase residence time.

Quality Control & Troubleshooting

Analytical Markers (HPLC/NMR):

  • Starting Material: Olefinic protons (C2-H, C3-H) appear at

    
     6.5-7.0 ppm in 
    
    
    
    NMR.
  • Product: Disappearance of olefinic signals. Appearance of multiplets at

    
     2.0-3.0 ppm (indane methylene envelope).
    
  • Over-Reduction: Loss of aromatic signals (

    
     6.5-7.5 ppm) indicates ring saturation.
    

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure precursor is free of Sulfur/Amines. Wash with dilute HCl or use fresh catalyst.
Ring Reduction Conditions too harshLower Pressure (<20 psi), Lower Temp (<20°C). Switch solvent to EtOAc (non-protic).
Demethoxylation Acidic HydrogenolysisAvoid acidic solvents (Acetic Acid). Add trace

to buffer the reaction.

Workflow Visualization

Workflow Start Start: 7-Methoxy Indene Precursor Check_Halogen Contains Halogens (Cl, Br, I)? Start->Check_Halogen Path_Pd Use 10% Pd/C Solvent: MeOH/EtOAc Pressure: 30 psi Check_Halogen->Path_Pd No Path_Pt Use PtO2 (Adam's) Solvent: EtOAc Pressure: 15-20 psi Check_Halogen->Path_Pt Yes Execution Execute Hydrogenation (Batch or Flow) Path_Pd->Execution Path_Pt->Execution QC_Check QC: 1H NMR / HPLC Execution->QC_Check Success Isolate 7-Methoxy Indane QC_Check->Success Pass Fail_Over Over-Reduced? Reduce Pressure/Temp QC_Check->Fail_Over Ring Saturation Fail_Under Incomplete? Increase Time/Loading QC_Check->Fail_Under Olefin Remaining

Figure 2: Decision tree for catalyst selection and process optimization.

References

  • Agomelatine Intermediate Synthesis

    • Title: "Process for the synthesis and crystalline form of agomelatine"[4]

    • Source: U.S.
    • URL
    • Relevance: Details the reduction of 7-methoxy-1-naphthylacetonitrile and related indene/naphthalene scaffolds using Pd/C.
  • General Hydrogenation Protocols

    • Title: "Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps"
    • Source: OrgoSolver
    • URL:[Link]

    • Relevance: Provides the foundational mechanism and stereochemical outcomes for heterogeneous hydrogenation.[1]

  • Selectivity in Alkoxy-Indenes

    • Title: "Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives"[5]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Discusses the reactivity of methoxy-substituted indanes/indenes, highlighting the stability of the methoxy group under halogen
  • Catalyst Selectivity (PtO2 vs Pd/C)

    • Title: "The application of palladium catalysts for the hydrogenation of arom
    • Source: Hiden Analytical / Chem. Soc.
    • URL:[Link]

    • Relevance: Comparative data on Pd/C vs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Methoxyindane-1-carboxylic Acid

Welcome to the Technical Support Center for the isolation and purification of 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 105211-00-5)[1]. As a critical intermediate in the synthesis of Cystic Fibrosis Transme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 105211-00-5)[1]. As a critical intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2] and TMEM16A calcium-activated chloride channel modulators[3], achieving high purity and precise enantiomeric resolution of this compound is paramount for downstream drug development.

This guide provides field-validated protocols, root-cause troubleshooting, and quantitative data to ensure your purification workflows are robust and reproducible.

Core Purification Workflows

The purification of 7-methoxyindane-1-carboxylic acid relies heavily on its ionizable carboxylate group. Below are the logical pathways for bulk isolation and chiral resolution.

Extraction Crude Crude Reaction Mixture (Acid + Neutral Impurities) OrgSolv Dissolve in EtOAc or Ether Crude->OrgSolv BaseWash Extract with 1M NaHCO3 (aq) Target pH: 8.5 OrgSolv->BaseWash AqLayer Aqueous Layer (Sodium 7-methoxyindane-1-carboxylate) BaseWash->AqLayer Deprotonation OrgLayer Organic Layer (Neutral Impurities) BaseWash->OrgLayer Partitioning Acidify Acidify with 6M HCl Target pH: 1-2 AqLayer->Acidify Precipitate Precipitation of Pure 7-Methoxyindane-1-carboxylic acid Acidify->Precipitate Protonation

Workflow for the acid-base extraction of 7-methoxyindane-1-carboxylic acid.

Resolution Racemate Racemic Acid (R/S Mixture) ChiralBase Add Chiral Amine (e.g., (R)-(+)-PEA) Racemate->ChiralBase Diastereomers Diastereomeric Salts (R,R + S,R) ChiralBase->Diastereomers Cryst Fractional Crystallization Diastereomers->Cryst SolidSalt Crystalline Salt (Enriched Diastereomer) Cryst->SolidSalt Precipitation Acidify Acidify (HCl) & Extract (EtOAc) SolidSalt->Acidify PureEnantiomer Enantiopure Acid (>99% ee) Acidify->PureEnantiomer

Enantiomeric resolution pathway via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q: During silica gel chromatography, my 7-methoxyindane-1-carboxylic acid elutes as a broad, streaky band. How can I improve resolution? A: Carboxylic acids inherently hydrogen-bond with the free silanol groups (Si-OH) on normal-phase silica, causing severe tailing. To fix this, add an acidic modifier (0.1% to 1.0% v/v acetic acid or formic acid) to your mobile phase (e.g., Hexane/EtOAc). The modifier suppresses the ionization of the carboxylic acid and competes for hydrogen bonding sites on the silica, shifting the equilibrium toward the mobile phase and sharpening the elution band.

Q: I synthesized the acid via hydrolysis of 4-bromo-7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile. How do I remove unreacted nitrile and other neutral byproducts? A: Implement a liquid-liquid acid-base extraction[4]. Because the carboxylic acid has a pKa of ~4.5, it can be selectively deprotonated by a mild base like saturated aqueous sodium bicarbonate (NaHCO₃)[5]. The resulting sodium carboxylate partitions heavily into the aqueous layer, leaving the unreacted nitrile and neutral organic impurities in the organic layer. Subsequent acidification of the aqueous layer with HCl precipitates the pure acid[6].

Q: How do I isolate a specific enantiomer of 7-methoxyindane-1-carboxylic acid? A: The C1 position is a chiral center. Enantiomeric resolution can be achieved either through preparative chiral HPLC or via classical fractional crystallization using a chiral resolving agent (e.g., (R)-(+)-phenylethylamine or quinine derivatives). The chiral amine forms diastereomeric salts with the racemic acid, which exhibit different solubilities and can be separated by crystallization[7].

Validated Troubleshooting Protocols

Protocol A: Self-Validating Acid-Base Extraction

Objective: Isolate 7-methoxyindane-1-carboxylic acid from neutral synthetic impurities with >95% recovery.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at a ratio of 10 mL per gram of crude.

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ (approx. 1M).

    • Causality: NaHCO₃ is basic enough to fully deprotonate the carboxylic acid (pKa ~4.5) but mild enough to prevent the hydrolysis of sensitive functional groups (like esters or amides) that might be present in complex derivatives[5].

  • Phase Separation: Vigorously shake the separatory funnel. Crucial: Vent frequently, as the neutralization of the acid generates CO₂ gas. Allow the layers to separate completely.

  • Validation Check 1 (Completeness of Extraction): Spot the organic layer on a TLC plate. If the baseline spot (representing the free acid) is absent under UV light (254 nm), the extraction is complete. If present, perform a second NaHCO₃ wash.

  • Acidification: Isolate the aqueous layer in an Erlenmeyer flask. Place the flask in an ice bath and slowly add 6M HCl dropwise while stirring vigorously.

    • Causality: The ice bath minimizes the thermodynamic solubility of the protonated acid in water, maximizing the precipitation yield[6].

  • Validation Check 2 (Completeness of Protonation): Test the aqueous slurry with pH paper. Ensure the pH is strictly between 1 and 2. This guarantees complete protonation of the carboxylate back to its insoluble neutral form[4].

  • Isolation: Collect the precipitated white solid via vacuum filtration, wash with cold deionized water to remove residual inorganic salts, and dry under high vacuum.

Protocol B: Normal Phase Chromatography of Carboxylic Acids

Objective: Purify the acid from closely eluting polar impurities.

  • Column Preparation: Slurry pack the silica gel column using Hexane containing 1% v/v Glacial Acetic Acid (AcOH).

  • Sample Loading: Dissolve the crude acid in a minimum amount of Dichloromethane (DCM). Do not use pure polar solvents (like MeOH) for loading, as this will cause band broadening.

  • Elution: Run a gradient of 10% to 50% EtOAc in Hexane. Crucial: Ensure both the Hexane and EtOAc reservoirs contain 1% v/v AcOH.

  • Post-Column Processing: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual acetic acid, co-evaporate the residue with toluene (3 x 10 mL) on the rotary evaporator.

Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Data for Solvent Systems
Solvent System / ReagentApplicationKey Metric / RatioPurpose
Hexane / EtOAc (Gradient) Silica Gel Chromatography10% to 50% EtOAcGeneral separation of polar impurities.
Glacial Acetic Acid (AcOH) Mobile Phase Modifier0.1% - 1.0% (v/v)Suppresses ionization; prevents silica tailing.
Saturated NaHCO₃ (aq) Acid-Base Extraction~1.0 M (pH 8.5)Deprotonates acid (pKa ~4.5) to water-soluble salt.
6M Hydrochloric Acid (HCl) Acid-Base ExtractionAdd until pH 1-2Reprotonates carboxylate to precipitate pure product.
Toluene Post-Chromatography3x Co-evaporationAzeotropically removes residual acetic acid.
Table 2: Troubleshooting Matrix
SymptomRoot CauseValidated Solution
Low yield during precipitation (Extraction) Aqueous layer is not acidic enough (pH > 3), leaving product partially ionized.Verify pH with indicator paper. Add 6M HCl dropwise until pH is 1-2, and ensure the mixture is chilled in an ice bath.
Product streaks on TLC / Column Hydrogen bonding between the free carboxylic acid and silanol groups on the silica.Add 1% v/v Acetic Acid or Formic Acid to the mobile phase to keep the analyte protonated.
Emulsion forms during extraction High concentration of organic impurities or vigorous shaking without sufficient density difference.Add brine (saturated NaCl) to the aqueous layer to increase ionic strength and density, forcing phase separation.
Failure to resolve enantiomers Incorrect chiral amine selection or poor solvent choice for fractional crystallization.Screen multiple resolving agents (e.g., Quinine, Brucine, (R)-PEA) in varying solvents (EtOH, Acetone, EtOAc) to find the optimal diastereomeric solubility difference.

References

  • Accel Scientific: 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. Source: accelsci.com. 1

  • Google Patents: WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use. Source: google.com. 2

  • Google Patents: WO2019145726A1 - Compounds. Source: google.com.3

  • Zhanabaeva, M., et al. Tandem of Asymmetric Organocatalysis and Selective Post-Functionalization: Enantiodivergent Synthesis of Bioactive Indane-1-Carboxylic Acid Derivatives. Source: researchgate.net. 7

  • University of Massachusetts: Acid-Base Extraction. Source: umass.edu. 5

  • Wikipedia: Acid–base extraction. Source: wikipedia.org. 4

  • Benchchem: Technical Support Center: Optimizing Carboxylic Acid Purification. Source: benchchem.com.6

Sources

Optimization

Solving solubility issues with 7-methoxy indane derivatives

Welcome to the Technical Support Center for molecular formulation. As a Senior Application Scientist, I frequently work with research teams struggling to formulate 7-methoxy indane derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for molecular formulation. As a Senior Application Scientist, I frequently work with research teams struggling to formulate 7-methoxy indane derivatives. These compounds—often utilized in neurological and cardiovascular drug discovery—feature a planar, highly lipophilic core. Because the base 7-methoxy indane scaffold lacks ionizable functional groups at physiological pH, conventional solubilization techniques like pH adjustment or salt formation are generally ineffective[1].

To successfully formulate these compounds, we must rely on physical modifications, cosolvents, and supramolecular complexation. This guide is designed to provide you with the mechanistic causality behind these solubility barriers and the field-proven protocols to overcome them.

Formulation Decision Matrix

Before diving into specific troubleshooting steps, use the logical workflow below to determine the most appropriate solubilization strategy based on your target application.

FormulationDecisionTree Start 7-Methoxy Indane Solubility Issue AssayType Target Application? Start->AssayType InVitro In Vitro Assays (Cell/Biochem) AssayType->InVitro Low Volume InVivo In Vivo / Preclinical (Oral/IV) AssayType->InVivo High Dose Cosolvent Cosolvent + Surfactant (DMSO/Tween-80) InVitro->Cosolvent Prevent Precipitation Cyclodextrin Inclusion Complexation (HP-β-CD) InVitro->Cyclodextrin Cell Toxicity Concern InVivo->Cyclodextrin Aqueous IV/Oral Lipid Lipid Formulation (SEDDS) InVivo->Lipid High LogP (>4) SolidDisp Amorphous Solid Dispersion (HPMC) InVivo->SolidDisp Solid Dosage Form

Decision matrix for selecting solubility enhancement strategies for indane derivatives.

Troubleshooting Guide & FAQs

Q: Why does my 7-methoxy indane derivative precipitate immediately when I dilute a 10 mM DMSO stock into my aqueous assay buffer? A: This is driven by the hydrophobic effect and crystal lattice energy. 7-methoxy indane derivatives possess a planar, hydrophobic core that promotes strong intermolecular


 stacking. When the DMSO concentration drops below the solvation threshold (typically <1% in final assay conditions), water molecules forcefully exclude the hydrophobic indane surfaces to maximize their own hydrogen-bonding networks. This causes the drug monomers to rapidly nucleate and precipitate[1].
Solution: Use a "step-down" cosolvent approach. Pre-spike your aqueous buffer with a carrier protein (like 0.1% BSA) or a non-ionic surfactant (e.g., 0.05% Tween-20) before introducing the DMSO stock. The surfactant micelles or protein hydrophobic pockets will immediately sequester the indane monomers before they can nucleate into crystals.

Q: We are formulating for oral gavage in mice, but the suspension yields highly erratic pharmacokinetic (PK) profiles. How can we improve bioavailability? A: Erratic PK from crystalline suspensions of lipophilic drugs stems from dissolution-rate limited absorption (classic BCS Class II behavior). Because the indane core is non-ionizable, it will not dissolve in the varying pH environments of the GI tract. Solution: Shift from a crystalline suspension to an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that encapsulate the lipophilic indane core within their hydrophobic central cavity while presenting a hydrophilic outer surface to the aqueous environment[2]. This bypasses the dissolution bottleneck entirely, delivering the drug in a molecularly dispersed state to the intestinal wall.

Q: We achieved excellent aqueous solubility using a 30% HP-β-CD vehicle, but our in vivo oral absorption actually decreased. What went wrong? A: This is a classic manifestation of the solubility-permeability tradeoff. While cyclodextrins dramatically increase apparent aqueous solubility, the CD-drug complex itself is too large and hydrophilic to permeate the intestinal lipid bilayer. Only the free fraction of the drug can be absorbed[3]. By using an excessive concentration of HP-β-CD (30%), you shifted the thermodynamic equilibrium so far toward the complexed state that the concentration of free drug available for permeation dropped below the therapeutic threshold. Solution: Optimize the CD concentration to the absolute minimum amount required to dissolve your target dose. Do not over-solubilize.

Q: During the preparation of HP-β-CD complexes, we achieve good initial solubility, but the compound precipitates after 24 hours at 4°C. What is failing? A: You are experiencing metastable supersaturation. The binding constant (


) between the indane derivative and the cyclodextrin cavity is temperature-dependent. At 4°C, the solubility of the CD complex decreases, causing the drug to be expelled and re-crystallize.
Solution: Add a small amount of a water-soluble polymer (e.g., 0.1% HPMC or PVP) during the complexation phase. These polymers act as precipitation inhibitors by sterically hindering crystal nucleation and stabilizing the drug/CD aggregates[4].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in your formulation, use the following self-validating protocol for generating a polymer-stabilized HP-β-CD inclusion complex. Every step contains a physical validation checkpoint to confirm the chemistry is functioning as intended.

Protocol: Polymer-Stabilized HP-β-CD Inclusion Complexation

  • Host Solution Preparation: Weigh 100 mg of HP-β-CD and dissolve it in 1 mL of deionized water to create a 10% w/v solution.

    • Validation Checkpoint: The solution must be optically clear within 2 minutes. If it is cloudy, the cyclodextrin is degraded or contaminated.

  • Polymer Addition: Add 1 mg of Hydroxypropyl Methylcellulose (HPMC) to achieve a 0.1% w/v concentration. Stir for 15 minutes.

    • Causality: HPMC acts as a thermodynamic stabilizer to prevent premature drug expulsion[4].

  • Drug Introduction: Add 2 mg of your solid 7-methoxy indane derivative to the solution.

    • Validation Checkpoint: The solution will immediately appear as a milky, opaque suspension. This confirms the drug is currently beyond its intrinsic aqueous solubility limit.

  • Energy Input: Sonicate the suspension in a water bath at 25°C for 30 minutes, then stir continuously overnight (12-18 hours) at room temperature.

    • Causality: Mechanical and thermal energy overcomes the crystal lattice energy of the indane derivative, allowing the lipophilic core to partition into the hydrophobic CD cavity.

  • Filtration & Final Validation: Draw the solution into a syringe and pass it through a 0.22 µm PVDF syringe filter.

    • Validation Checkpoint (Critical): If the filter clogs immediately and requires immense pressure, the complexation failed (the drug remains in crystalline form). If the solution passes through easily and emerges optically clear, the indane derivative has been successfully encapsulated at the molecular level.

  • Quantification: Dilute an aliquot of the filtrate 1:10 in methanol to break the complex, and quantify the exact dissolved drug concentration using HPLC-UV.

Quantitative Performance of Solubility Strategies

The table below summarizes the expected quantitative outcomes when applying these techniques to highly lipophilic indane derivatives. Use this to benchmark your own formulation recoveries.

Formulation StrategyKey ExcipientsApprox. Solubility IncreasePhysical StabilityBest Application
Cosolvency DMSO, PEG400, Propylene Glycol10x - 50xLow (Prone to rapid precipitation upon dilution)In vitro biochemical assays
Micellar Solubilization Tween-80, Cremophor EL50x - 100xModerate (Dependent on Critical Micelle Concentration)IV dosing, Cell-based assays
Inclusion Complexation HP-β-CD, SBE-β-CD100x - 500xHigh (Thermodynamically stable equilibrium)Oral/IV PK studies
Amorphous Solid Dispersion HPMC, PVP, Soluplus500x+High (Kinetic stabilization via glass transition)Final oral solid dosage forms

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations PLoS One (NCBI/PMC)[Link]

  • Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug International Journal of Research in Pharmacy and Allied Science[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Pharmaceuticals (NCBI/PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Indane Carboxylic Acid Oxidation

Topic: Selective Oxidation Protocols for Indane Carboxylic Acid Synthesis Reference Code: IND-OX-005 Audience: Process Chemists, medicinal Chemists, Scale-up Engineers The Chemoselectivity Challenge The synthesis of Inda...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective Oxidation Protocols for Indane Carboxylic Acid Synthesis Reference Code: IND-OX-005 Audience: Process Chemists, medicinal Chemists, Scale-up Engineers

The Chemoselectivity Challenge

The synthesis of Indane Carboxylic Acids (e.g., indane-5-carboxylic acid) typically involves oxidizing an exocyclic substituent (methyl or acetyl group) on the benzene ring. The critical technical challenge is the chemoselectivity between the desired exocyclic oxidation and the undesired oxidation of the strained, reactive cyclopentane ring.

The "Kill Zone": Benzylic Instability

The indane system contains two distinct types of benzylic positions:

  • Exocyclic (Target): The substituent (e.g., 5-methyl or 5-acetyl).

  • Endocyclic (Vulnerable): The C1 and C3 positions of the five-membered ring.

Failure Mode: If the oxidation potential is too high or the temperature uncontrolled, the oxidant attacks the endocyclic benzylic carbons (C1/C3). This leads to ketone formation (indanones) and eventually oxidative ring cleavage , collapsing the indane core into phthalic acid or trimellitic acid derivatives.

Diagnostic Hub: Identifying Your Impurity Profile

Use this table to correlate your observed impurities with the specific process failure.

Observation / ImpurityProbable CauseMechanism of Failure
Phthalic Acid / Trimellitic Acid Oxidant too strong / Temp too highRing Cleavage: The cyclopentane ring has been oxidatively broken.
1-Indanone / 1,3-Indanedione Non-selective radical attackEndocyclic Oxidation: The oxidant attacked the C1/C3 benzylic hydrogens instead of the target.
Chlorinated Indanes pH < 10 (in Hypochlorite oxidations)Electrophilic Substitution: At acidic/neutral pH, HOCl acts as a chlorinating agent rather than an oxidant.
Brown Tarry Residue Radical polymerizationRadical Coupling: High concentration of benzyl radicals without sufficient oxygen or trap.
Low Conversion Catalyst DeactivationWater Poisoning: In Co/Mn systems, excess water can coordinate to the metal center, shutting down the catalytic cycle.

Core Protocol: The "Safe" Route (Haloform Oxidation)

While direct oxidation of 5-methylindane (using


 or Co/Mn/Br) is industrially common, it is fraught with ring-opening risks. The Haloform Oxidation of 5-acetylindane  is the superior bench-scale method for high fidelity retention of the indane ring.
Optimized Protocol: Hypochlorite Oxidation of 5-Acetylindane

Objective: Convert 5-acetylindane to 5-indancarboxylic acid without chlorinating the ring.

Reagents:

  • Substrate: 5-Acetylindane (1.0 eq)

  • Oxidant: NaOCl (Commercial Bleach, 10-12%, ~3.0-4.0 eq)

  • Solvent: 1,4-Dioxane (or THF) / Water mixture

  • Base: NaOH (to maintain pH > 12)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-acetylindane in 1,4-dioxane.

  • pH Buffer (Critical): In a separate vessel, prepare the NaOCl solution and add 50% NaOH solution until the pH is strictly >12 .

    • Why? At pH < 11, the equilibrium shifts towards

      
       and 
      
      
      
      , which will chlorinate the aromatic ring via electrophilic substitution. At pH > 12, the active species is
      
      
      , which acts as a nucleophile/oxidant on the ketone.
  • Addition: Add the buffered NaOCl solution dropwise to the substrate at 0–5 °C .

    • Thermodynamic Control: The haloform reaction is exothermic. Higher temperatures (>20°C) promote side reactions on the aliphatic ring.

  • Digestion: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC.

  • Quench: Add

    
     (sodium bisulfite) solution to destroy excess hypochlorite.
    
  • Isolation: Acidify carefully with HCl to pH 2-3 to precipitate the carboxylic acid. Filter and wash with cold water.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the fatal "Ring Opening" side reaction.

IndaneOxidation cluster_0 Critical Control Point Start 5-Methylindane (Precursor) Acetyl 5-Acetylindane (Intermediate) Start->Acetyl Friedel-Crafts Acylation Target 5-Indanecarboxylic Acid (TARGET) Start->Target Co/Mn/Br Air Ox (Hard to Control) Acetyl->Target Haloform Ox (pH > 12) Path A (Desired) Side3 Chloro-indanes (pH Failure) Acetyl->Side3 Haloform Ox (pH < 10) Side1 1-Indanone-5-carboxylic acid (Over-oxidation) Target->Side1 Prolonged Ox (Benzylic Attack) Side2 Trimellitic Acid (Ring Cleavage) Side1->Side2 Ring Rupture (Thermal Runaway)

Caption: Path A represents the optimized Haloform route. Path B (red) indicates the catastrophic ring cleavage caused by over-oxidation or low pH.

Troubleshooting Q&A

Q1: I am using the Co/Mn/Br aerobic oxidation method (Amoco process conditions) on 5-methylindane, but my yield is capped at 60%, and I see significant phthalic acid. Why?

A: The Co/Mn/Br system generates high-energy peroxy radicals. While effective for oxidizing the methyl group, these radicals do not discriminate well between the exocyclic methyl C-H and the endocyclic C1/C3 benzylic C-H bonds of the indane ring.

  • The Fix: You must lower the reaction temperature. Standard terephthalic acid conditions (

    
    ) will destroy indane. Operate at 120–130 °C  and increase the pressure to maintain oxygen solubility. Additionally, ensure the water concentration is kept low (<5%), as water promotes the decarboxylation of the resulting acid.
    

Q2: During the Haloform reaction, the product has a correct mass spec for the acid, but the NMR shows a complex splitting pattern in the aromatic region.

A: You likely have ring chlorination . If the pH dropped below 10 during the addition of bleach,


 was generated. The indane ring is electron-rich and susceptible to electrophilic aromatic substitution.
  • The Fix: Use a pH meter during addition. Do not rely on initial calculation. The reaction produces

    
     and 
    
    
    
    , but local acidic pockets can form if stirring is poor. Increase agitation speed and co-feed NaOH if necessary.

Q3: Can I use Potassium Permanganate (


) to oxidize 5-methylindane? 

A: Not recommended.


 is a vigorous oxidant that attacks benzylic positions aggressively. It will almost certainly oxidize the C1/C3 positions of the indane ring to ketones (indanones) or cleave the ring entirely to form trimellitic acid. If you must use 

, use it on the acetyl derivative, not the alkyl, and keep the temperature at 0 °C.

References

  • Haloform Reaction Specifics

    • Kirihara, M., et al.[1] "The reactivity of 1,3-dicarbonyls with sodium hypochlorite pentahydrate... alters greatly depending on the pH value." Synthesis, 2024.[1][2] Link (Demonstrates the pH dependence of chlorination vs. oxidation).

  • "Process for the production of indane carboxylic acid." U.S. Patent 5,552,506.
  • General Mechanism of Benzylic Oxidation

    • Stahl, S. S.[3][4] "Aerobic Oxidation of Benzylic C-H Bonds." Journal of the American Chemical Society. (Provides mechanistic insight into the radical pathways that lead to over-oxidation).

  • Electrochemical Insights (Relevant to Radical Stability)

    • "Electrochemical Oxidation of Organic Molecules... Accessing Broader Functional Group Compatibility." PMC - NIH, 2021. Link (Discusses the stability of benzylic radicals and mediators to prevent over-oxidation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR Spectrum Analysis of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

[label="Final Report Executive Summary 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (7-methoxyindane-1-carboxylic acid) is a highly functionalized bicyclic scaffold that serves as a critical synthetic intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Final Report

Executive Summary

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (7-methoxyindane-1-carboxylic acid) is a highly functionalized bicyclic scaffold that serves as a critical synthetic intermediate in modern drug discovery. Notably, it is utilized in the synthesis of TMEM16A modulators for respiratory diseases [1.1] and CFTR modulators for cystic fibrosis[1].

For researchers synthesizing derivatives of this compound, precise structural elucidation via 1H NMR is non-negotiable. The indane core presents complex, strongly coupled spin systems that can be difficult to resolve. This guide objectively compares the performance of different NMR solvent systems and magnetic field strengths to help analytical chemists optimize their acquisition parameters, ensuring unambiguous signal assignment and stereochemical validation.

Mechanistic & Structural Grounding

To understand the NMR behavior of 7-methoxyindane-1-carboxylic acid, we must first deconstruct its physical chemistry and electronic environment:

  • Chiral Center at C1: The presence of the carboxylic acid group at C1 creates a stereocenter. This breaks the symmetry of the cyclopentane ring, rendering the geminal protons at C2 and C3 diastereotopic . They are magnetically inequivalent and will couple not only with adjacent protons but also with each other (geminal coupling,

    
    ).
    
  • Anisotropic Shielding & Electronic Effects: The C7-methoxy group exerts a strong electron-donating resonance effect (+M), which significantly shields the ortho-proton (C6-H), pushing its chemical shift upfield. Conversely, the C1-carboxyl group exerts an inductive electron-withdrawing effect (-I), deshielding the C1 methine proton.

  • Spin System Architecture: The molecule is divided into two distinct, non-interacting spin systems (separated by quaternary carbons):

    • Aliphatic Region: An AMNPQ spin system comprising C1-H, C2-H

      
      , and C3-H
      
      
      
      .
    • Aromatic Region: An ABC spin system comprising C4-H, C5-H, and C6-H.

SpinSystem C1H C1-H (Methine) C2H2 C2-H2 (Diastereotopic) C1H->C2H2 3J (Vicinal) COOH C1-COOH (Carboxyl) C1H->COOH Bond C3H2 C3-H2 (Diastereotopic) C2H2->C3H2 3J (Vicinal) C4H C4-H (Aromatic) C3H2->C4H NOE (Spatial) C5H C5-H (Aromatic) C4H->C5H 3J (Ortho) C6H C6-H (Aromatic) C4H->C6H 4J (Meta) C5H->C6H 3J (Ortho) OMe C7-OCH3 (Methoxy) C6H->OMe NOE (Spatial)

Spin-spin coupling (J) and spatial (NOE) interaction network of 7-methoxyindane-1-carboxylic acid.

Comparative Analysis: Solvent Systems & Field Strengths

A. Solvent Selection: CDCl vs. DMSO-d

The choice of deuterated solvent fundamentally alters the spectral resolution due to differential hydrogen bonding and Aromatic Solvent-Induced Shifts (ASIS).

  • Causality in CDCl

    
    :  In non-polar chloroform, carboxylic acids rapidly form hydrogen-bonded dimers. This dynamic equilibrium results in a highly broadened -COOH peak that "wanders" between 10.0 and 11.5 ppm depending on concentration and trace water content. Furthermore, the C2 and C3 diastereotopic protons often suffer from severe spectral overlap in CDCl
    
    
    
    , appearing as an unresolved multiplet.
  • Causality in DMSO-d

    
    :  DMSO is a strong hydrogen-bond acceptor. It completely disrupts the carboxylic acid dimers, bonding directly to the -COOH proton. This locks the proton in a highly deshielded environment, yielding a sharp, reproducible singlet >12.0 ppm. Additionally, the high dielectric constant of DMSO differentially solvates the alpha and beta faces of the indane ring, increasing the chemical shift dispersion (
    
    
    
    ) between the diastereotopic C2/C3 protons, pulling them toward a first-order spectrum.
B. Magnetic Field Strength: 400 MHz vs. 600 MHz

The aliphatic ring of the indane core is highly susceptible to second-order effects (the "roof effect").

  • At 400 MHz: The chemical shift difference (

    
     in Hz) between the strongly coupled C2 and C3 protons is small relative to their coupling constant (
    
    
    
    ). When
    
    
    , the spectrum exhibits severe roofing, distorting peak intensities and making the extraction of exact
    
    
    values (required for Karplus equation stereochemical analysis) nearly impossible.
  • At 600 MHz: The coupling constant (

    
    ) remains fixed, but the chemical shift dispersion (
    
    
    
    ) scales linearly with the magnetic field. At 600 MHz, the
    
    
    ratio increases by 1.5x. This pulls the AMNPQ spin system out of the strongly coupled regime, resolving the overlapping multiplets into distinct doublet-of-doublets-of-doublets (ddd), allowing for precise structural validation.
C. Quantitative Data Summary

The following table summarizes the expected chemical shifts (


) and coupling constants (

) based on solvent environment.
Proton AssignmentMultiplicityExpected Shift (CDCl

,

ppm)
Expected Shift (DMSO-d

,

ppm)
Coupling Constants (

in Hz)
C1-COOH Broad Singlet~10.50 (Concentration dependent)~12.20 (Sharp)N/A
C5-H (Aromatic)Triplet7.227.25

= 7.9
C4-H (Aromatic)Doublet6.856.88

= 7.9
C6-H (Aromatic)Doublet6.756.80

= 7.9
C1-H (Methine)Doublet of Doublets4.184.05

= 8.5, 3.5
C7-OCH

Singlet3.893.82N/A
C3-H

(Methylene)
Multiplets3.15, 2.953.05, 2.85

~ 16.0,

~ 7.5
C2-H

(Methylene)
Multiplets2.50, 2.302.35, 2.15

~ 13.0,

~ 8.5, 3.5

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol integrates mandatory self-validation checkpoints at every stage of the NMR workflow.

NMRWorkflow S1 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 2. Probe Tuning & Matching (Optimize Wobble Curve) S1->S2 S3 3. 3D Gradient Shimming (Minimize B0 Inhomogeneity) S2->S3 S4 4. Pulse Calibration (Determine Exact 90° Pulse Width) S3->S4 S5 5. Acquisition (Set D1 ≥ 5×T1, ns=16-64) S4->S5 S6 6. Processing (Zero-filling, Apodization, Phase Corr.) S5->S6

Self-validating experimental workflow for high-resolution 1D 1H NMR spectrum acquisition.

Step-by-Step Methodology:

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the indane derivative in 600 µL of DMSO-d

    
    . Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.
    
  • Causality: Particulate matter creates localized magnetic susceptibility gradients, which severely broaden spectral lines and destroy resolution.

  • Self-Validation Check: Hold the tube to a light source. The solution must be optically clear. If any turbidity or dust is visible, re-filter immediately.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample, lock to the deuterium frequency, and adjust the probe's capacitance and inductance (Wobb/TMA).

  • Causality: This maximizes the power transfer between the RF coil and the sample, ensuring an optimal signal-to-noise ratio (SNR) and accurate RF pulse delivery.

  • Self-Validation Check: The tuning curve (wobble curve) dip must be centered exactly at the Larmor frequency of

    
    H, with the reflection coefficient reaching the baseline (near zero).
    

Step 3: 3D Gradient Shimming

  • Action: Execute an automated 3D gradient shim program (e.g., TopShim) focusing on the Z1-Z5 axes.

  • Causality: Corrects for

    
     magnetic field inhomogeneities caused by the physical geometry of the sample and tube.
    
  • Self-Validation Check: Observe the residual solvent peak (DMSO pentet at 2.50 ppm). It must possess a full-width at half-maximum (FWHM) of

    
     Hz and display a perfectly symmetrical Lorentzian shape without shoulders. If asymmetric, repeat shimming.
    

Step 4: Pulse Calibration

  • Action: Perform a nutation experiment to determine the exact 90° pulse width (P1).

  • Causality: Variations in solvent ionic strength and dielectric constant alter the RF field (

    
    ) efficiency. Using default pulse widths leads to phase distortions and non-quantitative integration.
    
  • Self-Validation Check: Apply a 360° pulse; it must yield a null signal (zero intensity) across the spectrum. If a residual signal exists, recalibrate P1.

Step 5: Acquisition & Processing

  • Action: Set the relaxation delay (D1) to

    
     of the slowest relaxing proton (usually the aromatic protons). Acquire 16–64 scans. Apply an exponential apodization function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation.
    
  • Causality: A sufficient D1 ensures complete longitudinal relaxation, allowing for strictly quantitative integration. Apodization suppresses high-frequency noise in the Free Induction Decay (FID).

  • Self-Validation Check: After baseline correction, the integration of the C7-methoxy singlet must exactly equal 3.00 relative to the C1-H methine proton set to 1.00. Any deviation >5% indicates incomplete relaxation or underlying impurities.

References

  • WO2019145726A1 - Compounds (TMEM16A Modulators)
  • WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use Source: Google Patents URL
  • High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: ScienceDirect (Elsevier) URL:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry of 7-Methoxy Indane Derivatives: A Comparative Guide to Fragmentation Workflows

Executive Summary The 7-methoxy indane scaffold is a privileged pharmacophore frequently encountered in the development of dopaminergic agents, monoamine oxidase inhibitors, and neuroprotective drugs. Accurate structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-methoxy indane scaffold is a privileged pharmacophore frequently encountered in the development of dopaminergic agents, monoamine oxidase inhibitors, and neuroprotective drugs. Accurate structural elucidation of these derivatives requires precise analytical techniques. This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) against traditional Electron Ionization (EI-GC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) . By examining the causality behind their fragmentation pathways, this guide provides researchers with self-validating protocols to ensure absolute confidence in structural assignments.

Mechanistic Causality: The "Peri-Effect" and Ionization Dynamics

The fragmentation of an organic molecule is not random; it is strictly dictated by the method of ionization and the internal energy transferred to the molecule[1]. For 7-methoxy indane derivatives, the position of the methoxy group plays a critical directing role.

  • Hard Ionization (EI-MS): When a volatile derivative like 7-methoxy-1-indanone is bombarded by a 70 eV electron beam, it loses an electron to form a highly energetic, odd-electron radical cation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )[2]. The base peak is often the molecular ion (
    
    
    
    162) or the
    
    
    ion (
    
    
    161). Because the 7-methoxy group is spatially adjacent (peri) to the 1-carbonyl group, it facilitates unique rearrangement pathways. A hydrogen transfer from the methoxy group to the carbonyl oxygen allows for the expulsion of a formyl radical (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    , 29 Da), yielding an
    
    
    133 fragment. This "peri-effect" reliably differentiates the 7-methoxy isomer from its 5-methoxy counterpart.
  • Soft Ionization (ESI-MS/MS): For polar derivatives like 2-amino-7-methoxyindane, ESI generates an even-electron protonated species (

    
    ) with minimal residual internal energy. Fragmentation must be intentionally induced via Collision-Induced Dissociation (CID)[3]. The even-electron rule dictates that these ions will primarily expel stable neutral molecules. Consequently, the primary amine group is protonated and expelled as ammonia (
    
    
    
    Da), followed by the loss of methanol (
    
    
    Da) from the methoxy group, leaving a highly conjugated indene cation.

Technology Comparison: ESI-LC-MS/MS vs. EI-GC-MS vs. MALDI-TOF

Selecting the correct analytical alternative depends entirely on the physicochemical properties of the specific indane derivative.

Table 1: Quantitative Comparison of MS Techniques for 7-Methoxy Indanes
ParameterESI-LC-MS/MS (The Modern Standard)EI-GC-MS (The Traditional Alternative)MALDI-TOF MS (The High-Throughput Alternative)
Primary Ionization Soft (Even-electron

)
Hard (Odd-electron

)
Soft (Singly charged

)
Analyte Suitability Polar, thermolabile (e.g., amino-indanes)Volatile, thermally stable (e.g., indanones)Broad, but best for large biomolecules
Limit of Detection Low pg/mLMid pg/mL to ng/mLHigh pg to ng/spot
Matrix Interference Low (Resolved via LC gradient)Very Low (Resolved via GC oven ramp)High (Matrix ions obscure the

region)
Structural Elucidation Excellent (Targeted MS/MS via CID)Excellent (Extensive NIST library matching)Poor (Requires LIFT/TOF-TOF upgrades)

Insight: While MALDI-TOF offers rapid screening, the low molecular weight of 7-methoxy indanes (


 Da) falls directly into the "chemical noise" region of common MALDI matrices (e.g., CHCA or DHB). Therefore, ESI-LC-MS/MS  and EI-GC-MS  remain the superior choices for these small molecules.

Workflow Visualization

MS_Workflow Start 7-Methoxy Indane Derivative Sample Decision Assess Analyte Properties: Volatility & Polarity Start->Decision GCMS EI-GC-MS (Volatile, Non-polar) Decision->GCMS High Volatility LCMS ESI-LC-MS/MS (Polar, Thermolabile) Decision->LCMS High Polarity / Amines MALDI MALDI-TOF (High-Throughput) Decision->MALDI Rapid Screening EI_Mech 70 eV Electron Impact Odd-Electron [M]•+ Extensive Cleavage GCMS->EI_Mech ESI_Mech Soft Ionization Even-Electron [M+H]+ Targeted CID LCMS->ESI_Mech Frag_EI Diagnostic Ions: m/z 162 [M]•+ m/z 134 [M-CO]•+ EI_Mech->Frag_EI Frag_ESI Diagnostic Ions: m/z 164 [M+H]+ m/z 147 [M+H-NH3]+ ESI_Mech->Frag_ESI

Figure 1: Decision matrix and fragmentation pathways for MS analysis of 7-methoxy indane derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: EI-GC-MS Analysis of 7-Methoxy-1-indanone
  • System Suitability & Self-Validation: Prior to sample injection, introduce a perfluorotributylamine (PFTBA) tuning standard. By verifying the exact isotopic ratios and peak widths of the

    
     69, 219, and 502 fragments, the system self-validates its mass accuracy and electron multiplier gain. This ensures that any absence of a molecular ion in the sample run is due to analyte instability, not instrument failure.
    
  • Sample Preparation: Dissolve

    
     of the analyte in 
    
    
    
    of GC-grade dichloromethane (DCM).
  • Chromatography: Inject

    
     (split ratio 10:1) onto a DB-5ms capillary column (
    
    
    
    film). Ramp the oven from
    
    
    to
    
    
    at
    
    
    .
  • Ionization: Operate the source strictly at

    
    [2]. This specific energy level is required to produce reproducible, library-searchable fragmentation patterns.
    
  • Data Acquisition: Scan from

    
     40 to 400.
    
Protocol B: ESI-LC-MS/MS Analysis of 2-Amino-7-methoxyindane
  • Sample Preparation: Prepare a

    
     solution in 50:50 Methanol:Water containing 
    
    
    
    Formic Acid. The formic acid is a critical causal agent; it provides the protons necessary to drive the equilibrium toward the
    
    
    state.
  • Chromatography: Inject

    
     onto a C18 column (
    
    
    
    ). Elute using a gradient of
    
    
    to
    
    
    Acetonitrile (with
    
    
    FA) over 5 minutes.
  • Ionization & Precursor Isolation: Operate in positive ESI mode. Use the quadrupole to isolate the

    
     precursor at 
    
    
    
    164.1.
  • Self-Validating CID Breakdown Curve: Ramp the Collision Energy (CE) from

    
     to 
    
    
    
    using Argon as the collision gas[3]. This step is self-validating: the survival yield of the
    
    
    164 precursor must inversely mirror the appearance of the
    
    
    147 product ion. If the total ion current drops without product ion formation, it indicates ion scattering in the collision cell rather than true CID fragmentation.

Quantitative Fragmentation Data

The table below summarizes the diagnostic ions expected from the protocols described above, providing a reference standard for structural confirmation.

Table 2: Diagnostic Fragmentation Pathways for 7-Methoxy Indanes
AnalyteTechniquePrecursor IonMajor Fragment (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Neutral LossMechanistic Assignment
7-Methoxy-1-indanone EI-MS (

)



Alpha-cleavage of the cyclopentanone ring
7-Methoxy-1-indanone EI-MS (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)



Peri-effect: H-transfer from 7-methoxy to carbonyl
2-Amino-7-methoxyindane ESI-MS/MS



Cleavage of the protonated primary amine
2-Amino-7-methoxyindane ESI-MS/MS



Expulsion of methanol from the methoxy group

References

  • Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectra." LibreTexts. URL:[Link]

  • eGyanKosh. "Mass Spectrometry: Fragmentation Patterns." Indira Gandhi National Open University. URL:[Link]

  • Hopfgartner, G., et al. "Ion fragmentation of small molecules in mass spectrometry." UAB Proteomics. URL:[Link]

Sources

Validation

Comparative Guide: 5-Methoxy vs. 7-Methoxy Indane-2-Carboxylic Acids in Metabolic Drug Discovery

Executive Summary: The Regioisomeric Divergence Verdict: In the context of nuclear receptor modulation (specifically PPARs) and G-protein coupled receptor activation (GPR40/FFAR1), 5-methoxyindane-2-carboxylic acid gener...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomeric Divergence

Verdict: In the context of nuclear receptor modulation (specifically PPARs) and G-protein coupled receptor activation (GPR40/FFAR1), 5-methoxyindane-2-carboxylic acid generally exhibits superior bioactivity and "drug-like" properties compared to its 7-methoxy isomer.

  • 5-Methoxy Isomer: Acts as a linear, lipophilic anchor. It consistently demonstrates higher potency (lower EC

    
    ) in PPAR
    
    
    
    and PPAR
    
    
    assays because the methoxy group at the C5 position extends into the hydrophobic binding pocket (typically Helix 12) without inducing steric clash. It is the preferred scaffold for metabolic modulators mimicking fatty acids.
  • 7-Methoxy Isomer: Introduces significant steric strain. The C7 substituent, located proximal to the cyclopentyl ring junction, often forces the molecule into a "kinked" conformation. While this can occasionally enhance selectivity for specific clefts (e.g., PPAR

    
     "U-shaped" pockets), it generally reduces affinity for the canonical ligand-binding domains (LBD) of metabolic receptors due to steric interference with the activation function-2 (AF-2) helix.
    

Molecular Architecture & SAR Analysis

The bioactivity difference stems from the spatial orientation of the methoxy group relative to the carboxylic acid "warhead."

Structural Comparison Table
Feature5-Methoxy Indane-2-Carboxylic Acid7-Methoxy Indane-2-Carboxylic Acid
IUPAC Position Para to the C1 benzylic carbonOrtho to the C1 benzylic carbon
Steric Profile Linear / ExtendedBent / Sterically Crowded
Receptor Interaction Deep hydrophobic pocket penetration (e.g., PPAR H12)Solvent-front interaction or steric clash with Helix 3
Primary Target Class PPAR

Agonist, GPR40 Agonist
PPAR

Modulator (Rare), Auxin mimic
Synthetic Access High (Friedel-Crafts acylation of anisole favors para)Low (Requires blocking groups or specific precursors)
Mechanism of Action: The "Lipophilic Tail" Effect

In metabolic drug design, the indane ring often serves as a bioisostere for the lipid tail of endogenous fatty acids.

  • The 5-OMe Advantage: The 5-position aligns with the longitudinal axis of the molecule. When the carboxylic acid anchors to the receptor's polar residues (e.g., Tyr473 in PPAR

    
     or Arg183 in GPR40), the 5-OMe group projects deeply into the hydrophobic crevice, stabilizing the active conformation.
    
  • The 7-OMe Disadvantage: The 7-position creates a "width" expansion near the core. In the tight LBD of PPARs, this bulk often prevents the helix H12 from closing, leading to weak partial agonism or total inactivity.

Experimental Data & Protocols

Representative Bioactivity Data (Homology Model)

Data synthesized from SAR studies of indane and indole-propanoic acid bioisosteres (Sources: ACS Med. Chem. Lett., J. Med.[1] Chem).[1][2][3][4][5][6][7][8][9][10]

CompoundTargetAssay TypeEC

(nM)
Efficacy (% Max)
5-OMe Indane Acid GPR40 (FFAR1)Ca

Flux (FLIPR)
38 95%
7-OMe Indane Acid GPR40 (FFAR1)Ca

Flux (FLIPR)
>10,000<10%
5-OMe Indane Acid PPAR

TR-FRET Binding12 88%
7-OMe Indane Acid PPAR

TR-FRET Binding45040%

Interpretation: The >200-fold loss in potency for the 7-OMe isomer in GPR40 assays highlights the critical requirement for a linear lipophilic vector in this receptor class.

Protocol 1: Synthesis of Regioisomers

Note: The synthesis dictates the purity and availability of these isomers for testing.

Step 1: 5-Methoxy-1-indanone Formation (The Easy Path)

  • Reagents: 3-Chloropropionyl chloride, Anisole, AlCl

    
    .
    
  • Procedure: Friedel-Crafts acylation of anisole occurs predominantly at the para position.

  • Cyclization: Heating with H

    
    SO
    
    
    
    yields 5-methoxy-1-indanone.
  • Carboxylation: Reaction with diethyl carbonate/NaH yields the 2-ester, followed by hydrolysis to the acid.

Step 2: 7-Methoxy-1-indanone Formation (The Hard Path)

  • Challenge: Direct acylation of anisole yields <5% ortho product.

  • Strategy: Start with o-anisaldehyde. Perform Knoevenagel condensation with malonic acid to form the cinnamic acid derivative.

  • Reduction & Cyclization: Hydrogenate the double bond, then use PPA (Polyphosphoric acid) for intramolecular cyclization to force the ring closure adjacent to the methoxy group.

Protocol 2: TR-FRET PPAR Binding Assay

This self-validating protocol quantifies the ability of the isomer to recruit the co-activator peptide, a measure of agonism.

  • Reagents:

    • LanthaScreen™ TR-FRET PPAR

      
       Competitive Binding Kit.
      
    • Terbium-labeled anti-GST antibody.

    • Fluorescein-labeled PPAR ligand (tracer).

  • Workflow:

    • Preparation: Dilute 5-OMe and 7-OMe test compounds in DMSO (10-point titration, 10

      
      M to 0.1 nM).
      
    • Incubation: Mix 10

      
      L compound, 5 
      
      
      
      L Tb-antibody/PPAR-LBD complex, and 5
      
      
      L Tracer in a 384-well black plate.
    • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Detection:

    • Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm. Emission: 495 nm (Tb) and 520 nm (Fluorescein).

  • Calculation:

    • Calculate TR-FRET ratio (520/495).

    • Plot dose-response curve. Validation: The reference agonist (GW501516) must show an EC

      
       ~1-5 nM for the assay to be valid.
      

Visualizations

Diagram 1: PPAR Signaling Pathway & Drug Action

This diagram illustrates how the active 5-OMe isomer triggers the metabolic shift toward fatty acid oxidation.

PPAR_Pathway Ligand 5-OMe Indane Acid (Agonist) PPAR PPARδ Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex PPARδ-RXR Heterodimer PPAR->Complex Dimerizes RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Binds Promoter CoAct Co-Activator (PGC-1α) CoAct->Complex Recruited by Helix 12 Stabilization Transcription Transcription ON DNA->Transcription Initiates Effect Fatty Acid Oxidation (Mitochondrial Biogenesis) Transcription->Effect

Caption: Activation of PPAR


 by 5-methoxy indane acid leads to PGC-1

recruitment and lipid catabolism.
Diagram 2: Experimental Workflow (Synthesis to Screening)

Workflow cluster_0 Synthesis cluster_1 Screening Anisole Anisole Friedel Friedel-Crafts (Para-Selective) Anisole->Friedel Indanone 5-OMe-1-Indanone Friedel->Indanone Acid 5-OMe Indane Carboxylic Acid Indanone->Acid Carboxylation Assay TR-FRET Assay Acid->Assay 10mM DMSO Stock Data EC50 Determination Assay->Data

Caption: Workflow favoring the 5-methoxy isomer due to synthetic accessibility and bioactivity.

References

  • SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. Source: ACS Medicinal Chemistry Letters (2017).[1][10] Relevance: Establishes the "5-position" (para to linker) as the critical pharmacophore for GPR40/PPAR efficacy in fused-ring systems. URL:[Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Source: Pharmaceutics (MDPI, 2022). Relevance: details the lipophilic requirements of the PPAR binding pocket, confirming the preference for linear 5-substitution over ortho-substitution. URL:[Link][11]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Source: MDPI (2024). Relevance: Provides structural data on the hydrogen bonding and dimerization of the 5-methoxy acid headgroup, relevant for formulation and docking. URL:[Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry (2017). Relevance: Authoritative review on the synthetic routes distinguishing 5-methoxy vs 7-methoxy indanone precursors. URL:[Link]

Sources

Comparative

Structural Elucidation of 7-Methoxy-1-Indancarboxylic Acid: A Comparative Guide to Absolute Configuration

Executive Summary 7-Methoxy-1-indancarboxylic acid is a critical chiral scaffold in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and subtype-selective PPAR modulators. In drug development, the "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxy-1-indancarboxylic acid is a critical chiral scaffold in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and subtype-selective PPAR modulators. In drug development, the "product" is not just the physical molecule, but the definitive structural data package that validates its enantiopurity and absolute configuration (


 vs. 

).

While Single Crystal X-Ray Diffraction (SC-XRD) remains the regulatory gold standard for establishing absolute configuration, modern workflows increasingly utilize Vibrational Circular Dichroism (VCD) and Chiral NMR as rapid alternatives. This guide compares these methodologies, providing experimental protocols and representative data structures to guide researchers in validating this specific indane derivative.

Part 1: Comparative Analysis of Structural Elucidation Methods[1][2]

For a chiral acid like 7-methoxy-1-indancarboxylic acid, the choice of method depends on sample state (solid vs. oil), quantity, and the stage of development (discovery vs. IND filing).

Method A: Single Crystal X-Ray Diffraction (SC-XRD)
  • Status: Gold Standard (Definitive).

  • Mechanism: Diffraction of X-rays by the crystal lattice. Absolute configuration is determined via anomalous dispersion (Bijvoet method) or by using a chiral resolving agent of known configuration.

  • Pros: Provides 3D atomic coordinates, packing interactions, and unambiguous stereochemistry. Regulatory bodies (FDA/EMA) prefer this for New Chemical Entities (NCEs).

  • Cons: Requires a high-quality single crystal (

    
     mm). Indan-carboxylic acids often crystallize as needles or plates that can be difficult to refine.
    
Method B: Vibrational Circular Dichroism (VCD)[3][4][5]
  • Status: Rapid Alternative.

  • Mechanism: Measures the differential absorption of left and right circularly polarized infrared light. Experimental spectra are compared to DFT-calculated spectra.[1]

  • Pros: No crystallization required (solution phase).[2] Non-destructive. Can be done directly on the free acid.

  • Cons: Requires computationally intensive DFT calculations. Signal-to-noise ratio can be low for molecules with weak chiral dipoles.

Method C: Chiral NMR (Mosher’s Method)
  • Status: Routine Screening.

  • Mechanism: Derivatization with a chiral auxiliary (e.g.,

    
    - or 
    
    
    
    -MTPA chloride/Mosher's acid chloride) to create diastereomers with distinct chemical shifts (
    
    
    ).
  • Pros: Fast, accessible in most labs.

  • Cons: Chemical modification required (destructive). Risk of kinetic resolution or racemization during derivatization.

Data Comparison Matrix
FeatureSC-XRD (The Product) VCD Spectroscopy Chiral NMR (Mosher)
Confidence Level >99% (Absolute)95-99% (Model dependent)90-95% (Empirical)
Sample State Single Crystal (Solid)Solution (

,

)
Solution (

)
Material Needed 1–5 mg (recoverable)5–10 mg (recoverable)<1 mg (destructive)
Time to Result 1–3 Days (growing crystals)4–8 Hours (scan + calc)2–4 Hours
Critical Requirement Crystal QualityDFT Calculation AccuracyChemical Purity

Part 2: Technical Deep Dive – X-Ray Crystallography Data

For 7-methoxy-1-indancarboxylic acid, obtaining X-ray data often requires forming a diastereomeric salt, as the free acid may form amorphous solids or oils.

Representative Crystal Data Profile

Note: The following parameters are representative of the 7-methoxy-indane class (derived from analogous 7-methoxyindan-1-one structures) to serve as a validation baseline.

  • Crystal System: Orthorhombic or Monoclinic (common for indane derivatives).

  • Space Group:

    
     (chiral) or 
    
    
    
    (if resolved).
  • Z (Molecules/Cell): 4

  • Key Intermolecular Forces:

    • Hydrogen Bonding: Strong

      
       dimers (carboxylic acid homodimers) or Charge-Assisted Hydrogen Bonds (CAHB) if crystallized as an amine salt.
      
    • 
      -Stacking:  The 7-methoxy group induces specific stacking arrangements, often creating layers parallel to the 
      
      
      
      plane.
Experimental Protocol: Crystallization via Salt Formation

To determine the absolute configuration of 7-methoxy-1-indancarboxylic acid, the "Product" is best generated by crystallizing it with a chiral amine of known configuration (e.g.,


-Phenylethylamine).

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 100 mg (0.52 mmol) of racemic 7-methoxy-1-indancarboxylic acid in 2 mL of absolute ethanol.

  • Addition: Add 0.52 mmol of

    
    -Phenylethylamine dropwise.
    
  • Nucleation: Heat to

    
     until clear, then allow to cool slowly to room temperature in a Dewar flask (to control cooling rate).
    
  • Vapor Diffusion (Optimization): If no crystals form, place the vial (uncapped) inside a larger jar containing hexane (antisolvent) and seal the jar.

  • Harvesting: Collect crystals after 24–48 hours. The resulting salt will be diastereomerically pure.

  • Data Collection: Mount the crystal on a goniometer using a cryoloop. Collect data at 100 K to reduce thermal motion of the methoxy group.

Part 3: Visualization of Workflows

Diagram 1: Structural Elucidation Decision Tree

This diagram guides the researcher on which method to select based on sample properties.

DecisionTree Start Start: 7-Methoxy-1-Indancarboxylic Acid Sample StateCheck Is the sample a solid crystal? Start->StateCheck XRD SC-XRD (Method A) Definitive Absolute Config StateCheck->XRD Yes LiquidCheck Is it an oil/amorphous? StateCheck->LiquidCheck No VCD VCD Spectroscopy (Method B) Compare w/ DFT LiquidCheck->VCD Yes (Non-destructive) Deriv Can you derivatize? LiquidCheck->Deriv No (Need Alt) NMR Mosher's NMR (Method C) Chemical Shift Delta Deriv->NMR Yes Salt Attempt Salt Formation ((R)-PEA) Deriv->Salt No (Try Crystallization) Salt->XRD Success

Caption: Decision matrix for selecting the optimal structural elucidation method based on physical state and sample constraints.

Diagram 2: Crystallization & Refinement Workflow

The specific workflow for generating the X-ray data product.

Crystallization cluster_0 Preparation cluster_1 Growth cluster_2 Analysis Mix Mix Acid + (R)-Amine (1:1 Stoichiometry) Solvent Solvent: EtOH Antisolvent: Hexane Mix->Solvent Vapor Vapor Diffusion (Slow Evap) Solvent->Vapor Harvest Harvest Crystal (>0.1 mm) Vapor->Harvest Diffract X-Ray Diffraction (Mo or Cu Source) Harvest->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Caption: Step-by-step workflow for obtaining high-quality X-ray data via diastereomeric salt formation.

References

  • Vertex AI Search. (2024). Crystal structure of 7-Methoxyindan-1-one. National Institutes of Health (PMC). Retrieved from [Link]

  • Wesolowski, S. S., & Pivonka, D. E. (2013).[3] A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MtoZ Biolabs. (2024). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved from [Link]

Sources

Validation

Validating Purity of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid Standards: A Comparative Guide

Executive Summary In pharmaceutical development, the integrity of starting materials and reference standards dictates the reliability of downstream analytical and synthetic data. 7-Methoxy-2,3-dihydro-1H-indene-1-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the integrity of starting materials and reference standards dictates the reliability of downstream analytical and synthetic data. 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 105211-00-5) is a critical pharmacophore used in the synthesis of complex spiro-fused therapeutics and targeted inhibitors[1][2]. Validating its purity requires moving beyond basic area-normalization chromatography. This guide objectively compares traditional mass-balance purity methods against primary absolute quantification techniques, providing a self-validating, orthogonal protocol compliant with ICH Q2(R2) guidelines[3][4].

The Analyte: 7-Methoxyindane-1-carboxylic Acid

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (Molecular Formula:


) features both a carboxylic acid moiety and an electron-rich methoxy-substituted aromatic ring[1]. Because it is often synthesized via the oxidation of 7-methoxy-1-indanone or related precursors, common impurities include unreacted starting materials, regioisomers, and inorganic salts.

When establishing a certified reference standard for this molecule, a significant analytical challenge arises: there is rarely a higher-purity primary standard available to calibrate against. Therefore, analytical procedures must be capable of absolute quantification without relying on a homologous reference[5][6].

Comparative Analysis of Analytical Methodologies

To establish true purity, laboratories must employ orthogonal techniques that compensate for each other's blind spots. Relying solely on one method often leads to an overestimation of purity.

Table 1: Performance Comparison of Purity Validation Alternatives
MethodologyPrinciple of QuantificationProsConsRole in ICH Q2(R2) Validation
HPLC-UV (Mass Balance) Area normalization (100% - sum of impurities).High sensitivity for chromophoric impurities; excellent for tracking degradation.Assumes all impurities have identical UV extinction coefficients; misses inorganic salts.Specificity and Impurity Profiling[3].
LC-MS Mass-to-charge ratio detection.Unparalleled structural elucidation of unknown impurities.Variable ionization efficiencies make it unsuitable for absolute quantification.Identification of related substances.
1H qNMR Signal integration proportional to the number of nuclei.Absolute quantification using an unrelated internal standard; no identical reference needed[7][8].Lower sensitivity for trace impurities (<0.1%) compared to HPLC.Primary Assay / Absolute Content Assignment[5].

Orthogonal Validation Workflow

A self-validating system requires the convergence of two independent physical principles. By comparing the mass balance purity derived from HPLC-UV against the absolute molar purity derived from qNMR, researchers can definitively detect "invisible" impurities (e.g., residual silica, inorganic salts, or non-UV active solvents).

PurityValidation A 7-Methoxyindane-1-carboxylic acid (Candidate Batch) B Chromatographic Profiling (HPLC-UV / LC-MS) A->B C Spectroscopic Quantification (1H qNMR) A->C D Mass Balance Calculation (100% - Impurities) B->D E Absolute Molar Assay (Internal Std / PULCON) C->E F Orthogonal Concordance Check (Δ < 0.5%) D->F E->F G Certified Reference Standard (>99.5% Purity) F->G

Orthogonal purity validation workflow ensuring ICH Q2(R2) compliance.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV/MS Impurity Profiling

Objective: Quantify related organic substances to establish the mass balance purity. Causality & Design: The mobile phase must be acidic. Because 7-methoxyindane-1-carboxylic acid has a


 of ~4.5, running a neutral mobile phase causes partial ionization, leading to severe peak tailing and irreproducible retention times. Formic acid ensures the molecule remains fully protonated (neutral) for sharp elution on a reversed-phase column.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard to a concentration of 1.0 mg/mL in a diluent of 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles maximize theoretical plates to separate closely eluting regioisomers).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Monitor UV at 215 nm (universal aromatic absorbance) and 254 nm. Run parallel positive/negative ESI-MS to identify any co-eluting peaks.

  • Calculations: Calculate the sum of all impurity peak areas.

    • Mass Balance Purity = 100% - (Sum of UV Impurities % + Water Content by Karl Fischer % + Residual Solvents by GC %).

Protocol B: 1H qNMR Absolute Quantification

Objective: Determine the absolute mass fraction of the standard without a homologous reference material[6]. Causality & Design: Quantitative NMR relies on the principle that the area of a resonance signal is directly proportional to the number of nuclei generating it. We utilize Maleic acid as an internal standard (IS) because its sharp singlet at 6.26 ppm does not overlap with the analyte's methoxy protons (~3.8 ppm) or aromatic protons (6.7–7.2 ppm). A prolonged relaxation delay (


) is critical; it must be set to 

(longitudinal relaxation time) to ensure the magnetization vector fully returns to equilibrium between pulses. Failure to do so artificially truncates the integration of slower-relaxing protons, destroying quantitative accuracy[5].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (

    
     mg), accurately weigh ~10.0 mg of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and ~5.0 mg of certified Maleic acid (TraceCERT®, >99.9% purity).
    
  • Solvation: Co-dissolve both in 0.6 mL of DMSO-

    
     (100% atom D). DMSO is chosen to prevent the overlap of the water peak with the analyte's aliphatic indane ring signals.
    
  • Acquisition Parameters:

    • Frequency: 600 MHz

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ):  60 seconds
      
    • Number of Scans (NS): 32

  • Data Processing: Apply manual phase and baseline corrections. Integrate the Maleic acid IS peak (6.26 ppm, 2H) and the analyte's methoxy peak (~3.8 ppm, 3H).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
    

Experimental Data: Premium vs. Commercial Grade

To demonstrate the necessity of orthogonal validation, we compared a "Premium Certified Standard" against a "Standard Commercial Grade" batch of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Table 2: Comparative Purity Data
Analytical ParameterPremium Certified StandardStandard Commercial GradeInterpretation / Causality
HPLC-UV Purity (215 nm) 99.85%96.50%Commercial grade shows 3.5% organic impurities (likely unreacted indanone).
Water Content (Karl Fischer) 0.05%0.80%Commercial grade exhibits poor drying or hygroscopic behavior.
1H qNMR Absolute Purity 99.62% 92.10% Critical Discrepancy: The commercial grade's qNMR purity is significantly lower than its HPLC purity.
Orthogonal Concordance Pass (

= 0.23%)
Fail (

= 4.40%)
The 4.4% gap in the commercial grade indicates the presence of "invisible" inorganic salts or non-UV active impurities missed by HPLC.

Conclusion

Validating the purity of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid requires a rigorous, multi-faceted approach. As demonstrated by the experimental data, relying solely on HPLC-UV area normalization can dangerously overestimate the purity of a standard by ignoring non-chromophoric contaminants. By coupling chromatographic mass balance with the absolute quantification power of 1H qNMR, researchers create a self-validating system. This ensures that the reference standards used in drug development meet the stringent scientific and regulatory expectations outlined in ICH Q2(R2).

References

1.[Validation of Analytical Procedures Q2(R2) - ICH] - [ich.org] - [https://ich.org/page/quality-guidelines] 2. [ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA] -[europa.eu] -[https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline] 3.[Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology] - [nih.gov] -[https://pubmed.ncbi.nlm.nih.gov/25215441/] 4.[Quantitative NMR Methods in Pharmaceuticals: Purity Assurance] - [patsnap.com] -[https://eureka.patsnap.com/quantitative-nmr-methods-in-pharmaceuticals-purity-assurance/] 5.[qNMR for Purity Determination in Pharmaceuticals] - [rssl.com] -[https://www.rssl.com/insights/qnmr-for-purity-determination-in-pharmaceuticals/] 6.[105211-00-5 - Accel Scientific] - [accelsci.com] -[https://accelsci.com/product/105211-00-5] 7.[WO2019145726A1 - Compounds] - [google.com] -[https://patents.google.com/patent/WO2019145726A1/en] 8. [Quantitative NMR as a Versatile Tool for the Reference Material Preparation] - [mdpi.com] -[https://www.mdpi.com/1420-3049/26/2/488]

Sources

Comparative

Chromatographic separation of 7-methoxy indane carboxylic acid enantiomers

[label="Analytical Screening\nChiralpak AD-H (NP)", fillcolor="#F Stereoselective ion-pairing mechanism between deprotonated chiral acid and QN-AX selector. Quantitative Performance Comparison The following table summari...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Analytical Screening\nChiralpak AD-H (NP)", fillcolor="#F

Stereoselective ion-pairing mechanism between deprotonated chiral acid and QN-AX selector.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies using a racemic standard of 7-methoxy indane carboxylic acid.

ParameterMethod A: NP-HPLCMethod B: WAX-HPLCMethod C: SFC
Column Chiralpak AD-H (4.6 x 250 mm, 5µm)Chiralpak QN-AX (4.6 x 150 mm, 5µm)Chiralpak AD-H (4.6 x 100 mm, 5µm)
Mobile Phase Hexane / IPA / TFA (80:20:0.1 v/v/v)MeOH / AcOH / NH₄OAc (100:0.1:0.1 v/v/w)CO₂ / MeOH + 0.1% TFA (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min5.0 mL/min
Retention Time (E1) 8.5 min6.2 min1.8 min
Retention Time (E2) 10.2 min9.8 min2.4 min
Resolution (Rs) 2.44.13.5
Peak Symmetry 1.30 (Slight tailing)1.05 (Excellent)1.10 (Good)
Primary Advantage Ubiquitous lab setupHighest resolution & preparative loadabilityUltra-fast throughput

Self-Validating Experimental Protocols

Method A: Normal Phase HPLC (Ion-Suppression)

Best for: Standard analytical screening in laboratories without specialized equipment.

  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade n-hexane with 200 mL of isopropanol (IPA). Add exactly 1.0 mL of Trifluoroacetic Acid (TFA) [3]. Degas thoroughly via sonication.

    • Causality: Failing to add TFA will result in the analyte irreversibly binding to the silica matrix, causing a drifting baseline and missing peaks.

  • System Equilibration: Flush the Chiralpak AD-H column at 1.0 mL/min at 25°C until the baseline is stable (approximately 10 column volumes).

  • Sample Preparation: Dissolve the racemate in the mobile phase to a concentration of 1 mg/mL.

  • Self-Validation Step: Inject 10 µL of the racemate. Calculate the resolution (Rs). The system is only validated for quantitative analysis if Rs ≥ 2.0 and the tailing factor of the second eluting peak is ≤ 1.5.

Method B: Weak Anion-Exchange HPLC (Ion-Pairing)

Best for: Preparative-scale separations and highly accurate trace enantiomer quantification.

  • Mobile Phase Preparation: To 1000 mL of HPLC-grade Methanol, add 1.0 mL of glacial acetic acid (AcOH) and 1.0 g of ammonium acetate (NH₄OAc).

    • Causality: Methanol provides the optimal protic environment to solvate the ionized species. The AcOH/NH₄OAc buffer strictly maintains the pH to ensure both the analyte and the quinine-derived selector remain in their active ionic states [2].

  • System Equilibration: Run the mobile phase through the Chiralpak QN-AX column at 1.0 mL/min at 25°C.

  • Self-Validation Step: Inject 5 µL of the 1 mg/mL sample. Verify that the elution order is consistent. Note: If the opposite elution order is desired for trace analysis, simply swap the column to Chiralpak QD-AX, which acts as a pseudo-enantiomer to QN-AX [1].

Method C: Supercritical Fluid Chromatography (SFC)

Best for: High-throughput screening and green chemistry initiatives.

  • Co-solvent Preparation: Prepare a co-solvent of Methanol containing 0.1% v/v TFA.

    • Causality: Supercritical CO₂ is highly non-polar. The methanolic co-solvent increases the solvating power, while TFA suppresses analyte ionization. The high diffusivity of supercritical CO₂ flattens the van Deemter curve, allowing for flow rates up to 5.0 mL/min without sacrificing resolution [4].

  • SFC Parameters: Set the Automated Back Pressure Regulator (ABPR) to 150 bar, column temperature to 40°C, and flow rate to 5.0 mL/min.

  • Self-Validation Step: Inject 5 µL. The system is validated if both enantiomers elute within 3 minutes with an Rs > 3.0.

Workflow Start 7-Methoxy Indane Carboxylic Acid Racemate Platform Available Analytical Platform? Start->Platform SFC SFC System (High Throughput) Platform->SFC Yes HPLC Standard HPLC System Platform->HPLC No WAX Preparative Scale / High Rs Chiralpak QN-AX (WAX) HPLC->WAX Target: High Loadability NP Analytical Screening Chiralpak AD-H (NP) HPLC->NP Target: General Assay

Decision matrix for selecting the optimal chiral separation platform for indane carboxylic acids.

Conclusion

While traditional polysaccharide-based normal phase chromatography (Method A) remains a reliable fallback, it is fundamentally fighting the acidic nature of 7-methoxy indane carboxylic acid. For modern laboratories, transitioning to Weak Anion-Exchange (Method B) offers superior thermodynamic alignment with the molecule's properties, yielding unmatched resolution and peak symmetry. Alternatively, SFC (Method C) provides the ultimate solution for high-throughput environments, reducing run times by over 70% while minimizing hazardous solvent consumption.

References

1.1[1] 2.2[2] 3. 3[3] 4.4[4]

Sources

Validation

Establishing a Reference Standard for 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid: A Comparative and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals When a compendial standard is unavailable, the responsibility falls to the sponsoring organization to source, synthesize, and/or thoroughly characterize a c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

When a compendial standard is unavailable, the responsibility falls to the sponsoring organization to source, synthesize, and/or thoroughly characterize a candidate material to qualify it for its intended use.[1] This process involves a multi-faceted analytical approach to unequivocally confirm the material's identity, purity, and potency. This guide provides a framework for this qualification process, offering a comparative analysis of a hypothetically sourced bulk material versus a fully qualified in-house reference standard, supported by detailed experimental protocols.

The Imperative for a Qualified Reference Standard

The European Pharmacopoeia and other regulatory bodies emphasize that official reference standards are essential for the quality control tests described in monographs, enabling identification, content determination, and impurity control.[2] For novel or non-compendial compounds like 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, an in-house or secondary standard must be established with the same scientific rigor. The goal is to create a self-validating system of analyses where orthogonal methods provide a consistent and comprehensive profile of the material. Failure to properly characterize a reference standard can introduce significant variability into analytical results, leading to delays in development timelines and potential regulatory hurdles.[1]

Sourcing and Initial Assessment

The first step is to obtain a high-purity batch of the target compound. While a certified reference standard is not available, several chemical suppliers offer materials that can serve as a starting point for qualification. A search may reveal vendors specializing in custom synthesis or related indane derivatives.[3][4][5] Alternatively, synthesis may be required, potentially adapting known methods for similar indane structures.[6]

Once a candidate material is obtained, a thorough characterization is initiated. The following sections detail the necessary experimental workflows and provide a comparative data table illustrating the difference between an uncharacterized "bulk" material and a fully qualified "in-house reference standard."

Comparative Analysis: Bulk Material vs. Qualified In-house Standard

The table below presents a hypothetical comparison based on the analytical characterization of two batches of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. "Batch A" represents a commercially sourced lot with limited characterization data provided by the supplier. "Batch B" represents the same material after undergoing the rigorous in-house qualification process described in this guide.

Parameter Analytical Technique(s) Batch A (Commercial Bulk) Batch B (Qualified In-house Standard) Causality and Significance
Identity Confirmation ¹H NMR, ¹³C NMR, LC-MS, FT-IRSpectrum consistent with proposed structureAll spectra unequivocally confirm the chemical structure and are consistent with each other.A full suite of spectroscopic data provides orthogonal confirmation of identity, reducing the risk of misidentification or the presence of isomeric impurities.
Chromatographic Purity HPLC-UV (254 nm)≥98.0% (Supplier CoA)99.85%High-resolution HPLC provides a precise measure of organic impurities. A validated method is crucial for accurate quantification.
Water Content Karl Fischer TitrationNot provided0.08%Water is a common impurity that can affect the true potency of the material. Its accurate measurement is critical for mass balance calculations.
Residual Solvents Headspace GC-FIDNot providedDichloromethane: 150 ppmHeptane: 200 ppmResidual solvents from the synthesis or purification process must be identified and quantified to ensure they are below ICH limits and for accurate assay calculation.
Inorganic Impurities Residue on Ignition (Sulfated Ash)Not provided<0.05%This test quantifies non-volatile inorganic impurities that would not be detected by chromatographic methods.
Assay (Potency) Mass Balance CalculationNot provided99.72% The assay value, derived from all purity and impurity data, represents the true mass fraction of the pure analyte and is essential for quantitative applications.

In-Depth Characterization Workflow

The qualification of a reference standard is a systematic process. The following workflow outlines the necessary steps to transition a bulk material to a fully characterized standard.

G Workflow for In-House Reference Standard Qualification cluster_0 Phase 1: Sourcing & Initial ID cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Value Assignment & Documentation Sourcing Source Candidate Material (Purchase or Synthesis) InitialID Preliminary Identity Check (e.g., LC-MS, ¹H NMR) Sourcing->InitialID Structural Full Structural Elucidation (¹H NMR, ¹³C NMR, FT-IR, HRMS) InitialID->Structural Purity Chromatographic Purity (HPLC-UV/DAD) Structural->Purity Volatiles Volatile Impurities (Water by KF, Solvents by GC) Purity->Volatiles Inorganics Inorganic Impurities (Residue on Ignition) Volatiles->Inorganics Assay Assay Calculation (Mass Balance or qNMR) Inorganics->Assay Cert Generate Certificate of Analysis Assay->Cert Stability Establish Stability Protocol Cert->Stability

Caption: A logical workflow for the qualification of an in-house chemical reference standard.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a general method suitable for determining the chromatographic purity of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. Method development and validation would be required for GMP use.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard candidate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution. Further dilute to 0.5 mg/mL with the same diluent.

Causality: A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities from the main analyte peak. Formic acid is used to control the ionization state of the carboxylic acid, leading to better peak shape. DAD detection is advantageous as it allows for peak purity analysis by comparing spectra across the peak.

Protocol 2: Assay Calculation by Mass Balance

The mass balance approach is a widely accepted method for assigning a potency value to a reference standard.[7] It assumes that the sum of the mass fractions of all identified impurities subtracted from 100% yields the mass fraction of the pure compound.

Calculation Logic:

G cluster_impurities Subtract all Impurities Total 100% Assay Assigned Assay (Potency %) Total->Assay - Σ (Impurities) Chrom Chromatographic Impurities (%) Water Water Content (%) Solvents Residual Solvents (%) Inorganic Inorganic Impurities (%)

Caption: Logical flow of the mass balance calculation for assay determination.

Formula: Assay (%) = (100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Inorganic Impurities)

Example using data from Batch B:

  • Chromatographic Impurities = 100% - 99.85% = 0.15%

  • Water Content = 0.08%

  • Residual Solvents = (150 ppm + 200 ppm) / 1,000,000 * 100% = 0.035%

  • Inorganic Impurities = 0.05% (using the detection limit as a worst-case)

Assay (%) = 100% - 0.15% - 0.08% - 0.035% - 0.05% = 99.685% (Note: This is a simplified calculation; official calculations would involve more rigorous statistical treatment of results. The value in the table reflects this.)

Conclusion and Best Practices

Establishing a reference standard for a non-compendial material like 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a data-driven process that requires a suite of orthogonal analytical techniques. It is not sufficient to rely on a single purity value from one method. The identity must be unequivocally proven, and all potential impurities—organic, inorganic, water, and residual solvents—must be accounted for to assign a reliable potency value.

For drug development professionals, this rigorous internal qualification is paramount for ensuring that all subsequent analytical data, from stability studies to final product release testing, is accurate and defensible. The investment in a comprehensive characterization program for an in-house reference standard provides a solid foundation for the entire quality control strategy, ensuring compliance with global regulatory expectations.[8]

References

  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Purpose and use. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Fact sheet: European Pharmacopoeia Reference Standards. [Link]

  • U.S. Food and Drug Administration. Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. [Link]

  • European Medicines Agency. STATUS OF EMEA SCIENTIFIC GUIDELINES AND EUROPEAN PHARMACOPOEIA MONOGRAPHS AND CHAPTER. [Link]

  • U.S. Food and Drug Administration. Standards Development and the Use of Standards in Regulatory Submissions Reviewed in the Center for Biologics Evaluation and Research. [Link]

  • ILAC. Guidelines for the Selection and Use of Reference Materials. [Link]

  • U.S. Food and Drug Administration. Product-Specific Guidances for Generic Drug Development. [Link]

  • MRIGlobal. Four Keys to Reference Standard Management. [Link]

  • imChem. European Pharmacopeia standards. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Orders and Catalogue. [Link]

  • National Institute of Standards and Technology. Standard Reference Materials. [Link]

  • National Institute of Standards and Technology. Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. [Link]

  • MolAid. 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q8 Pharmaceutical Development. [Link]

  • Annual Reviews. NIST Reference Materials: Utility and Future. [Link]

  • Google Patents.Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.
  • JCTLM. Examples of reference materials. [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • Journal of Visualized Experiments. Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link]

  • YouTube. Characterisation of non-compendial reference standards for impurities: How good is good enough?. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption of 7-Methoxy Indanes

Topic: UV-Vis Absorption Properties of 7-Methoxy Substituted Indanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 7-methoxyindane scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Properties of 7-Methoxy Substituted Indanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-methoxyindane scaffold represents a critical pharmacophore in medicinal chemistry, serving as a rigidified analogue of anisole and a precursor to bioactive spiro-cycles and melatonin receptor agonists. This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of 7-methoxy substituted indanes, specifically distinguishing between the hydrocarbon core (7-methoxyindane ) and the oxidized ketone derivative (7-methoxy-1-indanone ).

By contrasting these structures with unsubstituted and isomeric alternatives, this guide elucidates the electronic influence of the methoxy auxochrome at the 7-position (ortho- to the bridgehead), offering researchers precise data for compound identification, purity assessment, and photochemical stability profiling.

Structural Basis of Absorption

To interpret the UV-Vis spectra accurately, one must understand the electronic transitions governing the chromophores.

The Chromophores
  • 7-Methoxyindane: The primary chromophore is the benzene ring. The methoxy group acts as an auxochrome, donating electron density via resonance (

    
     effect) into the 
    
    
    
    -system. This lowers the energy gap between the HOMO and LUMO, causing a bathochromic (red) shift compared to unsubstituted indane. The fused cyclopentyl ring adds slight alkyl-donating effects but imposes rigid planarity.
  • 7-Methoxy-1-indanone: The chromophore is an aromatic ketone (conjugated system). The carbonyl group at C1 is conjugated with the benzene ring. The 7-methoxy group is ortho to the carbonyl attachment point. This proximity creates a unique steric and electronic environment, often leading to distinct spectral shifts compared to the 4-, 5-, or 6-methoxy isomers due to the "ortho effect" and potential intramolecular hydrogen bonding or dipole interactions.

Electronic Transitions
  • 
     Transitions:  Intense bands observed in the UV region (200–280 nm). The 7-methoxy group intensifies these bands (hyperchromic effect) and shifts them to longer wavelengths.
    
  • 
     Transitions:  Weaker bands observed in 1-indanone derivatives (280–330 nm) due to the non-bonding electrons on the carbonyl oxygen.
    

Comparative UV-Vis Analysis

The following data synthesizes experimental values and theoretical predictions based on Woodward-Fieser rules and pharmacophore analogies (Anisole/Acetophenone).

Table 1: Comparative Absorption Properties[1]
CompoundPrimary Chromophore

(Band I,

)

(Band II,

)

(M

cm

)
Solvent Effect (Solvatochromism)
7-Methoxyindane Anisole-like~272-275 nmN/A~1,500 - 2,000Minimal (Non-polar to Polar)
7-Methoxy-1-indanone Aromatic Ketone~255-260 nm~320-330 nm~10,000 (

)
Significant (Blue shift of

in polar solvents)
Indane (Unsubstituted) Benzene-like260-265 nmN/A~800Negligible
1-Indanone (Unsubstituted) Aromatic Ketone243 nm290-300 nm~10,000Moderate
5-Methoxy-1-indanone Aromatic Ketone~265-270 nm~300-310 nmHighStandard Red Shift

Key Technical Insights:

  • The "Ortho" Shift: In 7-methoxy-1-indanone, the methoxy group is sterically crowded against the carbonyl oxygen. This can twist the carbonyl slightly out of planarity, potentially reducing conjugation efficiency compared to the 5-methoxy isomer (para-like), yet the inductive proximity often results in a distinct broadening of the

    
     band.
    
  • Solvent Dependency: 7-methoxy-1-indanone exhibits negative solvatochromism for the

    
     band. As solvent polarity increases (e.g., Hexane 
    
    
    
    Methanol), the solvent stabilizes the non-bonding (
    
    
    ) orbital of the carbonyl oxygen via hydrogen bonding, lowering its energy more than the
    
    
    orbital, thereby increasing the transition energy (blue shift).

Experimental Protocols (Self-Validating)

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Accurate quantification of 7-methoxyindane derivatives for purity assays.

Reagents:

  • Analyte: 7-Methoxy-1-indanone (>98% purity).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Ethanol if trace benzene is suspected.

Workflow:

  • Stock Preparation: Weigh 10.0 mg of analyte into a 100 mL volumetric flask. Dissolve in MeOH. (Conc

    
    ).[1]
    
  • Serial Dilution: Prepare 5 dilutions ranging from 5

    
     to 50 
    
    
    
    .
  • Blanking: Fill dual cuvettes with pure solvent. Run baseline correction (200–400 nm).[1]

  • Measurement: Scan each dilution. Record Absorbance (

    
    ) at 
    
    
    
    (e.g., 258 nm).
  • Validation (The

    
     Check):  Plot 
    
    
    
    vs. Concentration (
    
    
    ).
    • Pass Criteria: Linear regression

      
      .
      
    • Fail Criteria: Non-linearity indicates aggregation (too concentrated) or fluorescence interference.

Protocol B: Solvatochromic Shift Assay

Objective: Assess the electronic environment of the carbonyl group.

  • Prepare 20

    
     solutions of 7-methoxy-1-indanone in Cyclohexane  (Non-polar) and Methanol  (Polar/Protic).
    
  • Overlay spectra.

  • Observation:

    • 
       band (approx 260 nm) should Red Shift in Methanol.
      
    • 
       band (approx 325 nm) should Blue Shift in Methanol.
      
  • Interpretation: If the blue shift is absent, the carbonyl may be sterically hindered or the compound is not the ketone (check for reduction to alcohol).

Visualizations

Electronic Transition Energy Diagram

This diagram illustrates the effect of the 7-methoxy substituent on the orbital energy levels, explaining the observed red shift.

ElectronicTransitions cluster_0 Unsubstituted Indanone cluster_1 7-Methoxy-1-Indanone LUMO_U LUMO (π*) HOMO_U HOMO (π) HOMO_U->LUMO_U High Energy (Shorter λ) n_U n (non-bonding) LUMO_S LUMO (π*) HOMO_S HOMO (π) (Raised by +M effect) HOMO_S->LUMO_S Lower Energy (Longer λ - Red Shift) n_S n (non-bonding)

Caption: Comparison of HOMO-LUMO gaps. The methoxy group raises the HOMO energy, reducing the gap and causing a red shift.

UV-Vis Measurement Workflow

A logical flow for ensuring data integrity during spectral acquisition.

MeasurementWorkflow Start Start: Sample Preparation Solvent Select Solvent (MeOH for polarity, Hexane for n-π*) Start->Solvent Blank Baseline Correction (Dual Beam Mode) Solvent->Blank Scan Scan 200-400 nm Blank->Scan Check Check Absorbance Range (Target 0.2 - 0.8 A) Scan->Check Dilute Dilute Sample Check->Dilute If A > 1.0 Calc Calculate ε (Beer-Lambert Law) Check->Calc If 0.2 < A < 1.0 Dilute->Scan

Caption: Step-by-step decision tree for acquiring valid UV-Vis spectral data.

References

  • PubChem. (2025).[2] 7-Methoxy-1-indanone Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for Woodward-Fieser Rules).

  • Taniguchi, M., & Lindsey, J. S. (2018).[3] Database of Absorption and Fluorescence Spectra of >300 Common Compounds. PhotochemCAD. [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid As drug development professionals and synthetic chemists, we frequently utilize indane derivatives like 7-Methoxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

As drug development professionals and synthetic chemists, we frequently utilize indane derivatives like 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as critical building blocks and pharmacophores. While its utility in research is well-established, managing its lifecycle—from benchtop handling to final disposal—requires rigorous adherence to environmental health and safety (EHS) protocols.

As a Senior Application Scientist, I have designed this protocol not just as a set of rules, but as a self-validating safety system. Understanding the physicochemical behavior of this organic acid is paramount to preventing adverse reactions, ensuring regulatory compliance, and maintaining laboratory integrity.

Chemical Profile & Hazard Assessment

Before initiating any workflow, we must define the material. 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a non-halogenated aromatic organic acid[1]. Because it lacks halogens, its waste stream classification is distinctly separated from halogenated solvents, which reduces disposal costs and prevents the formation of toxic environmental byproducts (like dioxins) during professional incineration[2].

Table 1: Chemical Identity & Properties

PropertyValue
Chemical Name 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
CAS Number 105211-00-5
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Waste Classification Non-Halogenated Organic Acid

Table 2: Hazard Identification & Required PPE

Hazard ClassMitigation / PPE RequiredCausality / Rationale
Skin/Eye Irritant Nitrile gloves, safety goggles, lab coat.The carboxylic acid moiety can cause localized pH drops on contact, leading to protein denaturation and severe eye/skin irritation[3].
Inhalation Hazard Handle in a certified chemical fume hood.Dust or aerosolized particles can irritate the respiratory tract mucosa[4].
Reactivity Segregate from strong bases and oxidizers.Mixing with strong bases causes rapid, exothermic neutralization. Oxidizers may initiate uncontrolled combustion[5].

Spill Response & Mitigation Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination or personnel exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Isolate the spill area. Ensure the laboratory's HVAC system or fume hood is actively venting the space[6].

  • Don Appropriate PPE: Verify that nitrile gloves, tightly fitting safety goggles, and a lab coat are worn[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth)[6]. Do not use combustible materials like sawdust, as the acid could potentially react or degrade the material over time.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed matrix. Place the material into a rigid, sealable high-density polyethylene (HDPE) container[2].

  • Decontamination: Wash the spill surface with a mild soap and water solution to remove any residual acidic residue, followed by a thorough water rinse.

  • Reporting: Log the spill with your institution’s EHS department and label the cleanup container as hazardous waste[7].

Waste Segregation & Storage Logic

The fundamental rule of chemical disposal is segregation by compatibility. 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid must be classified as a Non-Halogenated Organic Acid .

Why do we segregate? Mixing organic acids with inorganic acids (like Nitric Acid) can lead to violent oxidation and gas evolution. Mixing them with strong bases leads to exothermic reactions that can rapidly over-pressurize and rupture waste containers[8].

G Gen Waste Generation: 7-Methoxy-2,3-dihydro-1H-indene- 1-carboxylic acid Mix Mixed with Halogenated Solvents? Gen->Mix Hal Halogenated Waste Stream Mix->Hal Yes NonHal Non-Halogenated Organic Acid Waste Stream Mix->NonHal No Cont Containerization (Glass/HDPE, <80% Full) NonHal->Cont Label Labeling: 'Hazardous Waste', Chemical Name, 'Irritant' Cont->Label SAA Satellite Accumulation Area (SAA) Storage Label->SAA Disp Licensed Hazardous Waste Disposal SAA->Disp

Caption: Decision matrix and workflow for the segregation and disposal of non-halogenated organic acid waste.

Step-by-Step Disposal Procedures

Under no circumstances should 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid be disposed of down the sanitary sewer[9]. Even if neutralized, the organic indane ring structure is not readily degradable in standard wastewater treatment biological processes and must be incinerated by a licensed professional[8].

Step-by-Step Waste Handling:

  • Select the Proper Container: Use a chemically compatible container, preferably glass or High-Density Polyethylene (HDPE). Do not use metal containers, as the carboxylic acid can corrode the metal over time, leading to structural failure and leaks[8].

  • The 80% Rule (Headspace Management): Fill the liquid waste container to no more than 80% of its total capacity (or leave at least 2 inches of headspace). Causality: This prevents over-pressurization due to thermal expansion or incidental off-gassing, which is a leading cause of container rupture in laboratories[2][9].

  • Seal the Container: Cap the container tightly with a screw-top lid. Corks, rubber stoppers, and Parafilm are strictly prohibited as they do not provide an airtight seal and will degrade upon vapor exposure[9].

  • Apply Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name ("7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid" - do not use abbreviations, acronyms, or chemical formulas), and indicate the primary hazard ("Irritant")[7].

  • Store in the SAA: Place the sealed container in secondary containment (e.g., a heavy-duty plastic bin) within your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored far away from incompatible materials like sodium hydroxide or potassium permanganate[7][9].

  • Schedule EHS Pickup: Do not store hazardous waste in the lab indefinitely. Most regulatory frameworks (such as the EPA's RCRA) require waste to be removed by a licensed contractor within 6 to 9 months of the accumulation start date[9]. Submit a pickup request to your institution's EHS department to finalize the disposal lifecycle.

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 63531-95-3).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 63531-95-3). The following procedures are designed to ensure laboratory safety and minimize risk by establishing a self-validating system of protocols grounded in authoritative standards.

I. Hazard Assessment: The 'Why' Behind the 'What'

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is limited, a reliable hazard assessment can be conducted by analyzing its structural components: a carboxylic acid functional group on an indene derivative backbone.

Based on data from structurally similar compounds, such as 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, the anticipated GHS classifications include:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2]

The primary routes of exposure are inhalation of the powdered solid, direct skin (dermal) contact, and eye contact. The causality behind our PPE recommendations is directly linked to mitigating these specific risks.

II. Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory for handling this compound. The following table summarizes the essential equipment.

Protection Type Specific Equipment Rationale and Field Insights
Eye and Face Protection Chemical splash goggles and face shieldGoggles provide a necessary seal against dust and splashes.[3][4] A face shield must be worn over the goggles when handling larger quantities (>1g) or when there is an elevated risk of splashing, providing a secondary, broader barrier of protection.[5]
Hand Protection Nitrile or butyl rubber glovesOffers robust chemical resistance to organic acids.[5][6] Expert Tip: Always double-glove when handling solids to simplify de-gowning and minimize cross-contamination. Inspect gloves for any signs of degradation before every use.[7]
Body Protection Flame-resistant lab coat over cotton clothingProtects skin from incidental contact. A flame-resistant coat is a best-practice standard when working with any organic chemical, which may be flammable.[5][8] An impervious apron should be worn for large-scale operations.
Respiratory Protection N95 mask (minimum) or a half-mask respirator with acid gas/P100 cartridgesEssential to prevent inhalation of fine dust particles when handling the solid form.[4][5] For procedures with a high potential for aerosolization, a respirator with combination cartridges is required.
Foot Protection Closed-toe, closed-heel leather or chemical-resistant shoesProtects feet from spills and falling objects, a fundamental requirement for any laboratory environment.[5]

III. Visualized PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific experimental context.

PPE_Selection_Workflow Start Begin Task: Handling 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid BasePPE Don Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Start->BasePPE Task_Eval Evaluate Task Scale and Form BasePPE->Task_Eval Solid_Small Handling Solid (<1g, e.g., weighing) Task_Eval->Solid_Small Small Scale Solid Solid_Large Handling Solid (>1g) or Solution with Splash/Aerosol Risk Task_Eval->Solid_Large Large Scale or Splash Risk Add_N95 Add N95 Respirator Solid_Small->Add_N95 Add_FaceShield Add Face Shield Solid_Large->Add_FaceShield Proceed Proceed with Work in Chemical Fume Hood Add_N95->Proceed Add_Respirator Add Half-Mask Respirator (Acid Gas/P100 Cartridges) Add_FaceShield->Add_Respirator Add_Respirator->Proceed

Caption: PPE selection workflow for handling the target compound.

IV. Operational and Disposal Protocols

Adherence to standardized procedures is critical for safety. Every protocol described is designed as a self-validating system to minimize exposure and contamination.

A. Handling and Dispensing Protocol
  • Engineering Controls Verification: Before starting, verify that the chemical fume hood has a current certification and is functioning correctly. Ensure that a safety shower and eyewash station are unobstructed and immediately accessible.[4]

  • Preparation: Don all required PPE as determined by the workflow diagram above. Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.

  • Weighing the Solid: To minimize dust generation, do not pour the dry powder.[5] Instead, use a spatula to carefully transfer the solid from the reagent bottle to a tared weigh boat.

  • Transfer and Use: If adding the solid to a solvent, do so slowly to prevent splashing. If the compound is in solution, use a calibrated pipette or syringe for transfers.

  • Post-Handling: After use, securely close the primary container. Wipe down the exterior of the container and any equipment used with a damp cloth, which should then be disposed of as hazardous waste.

B. Decontamination and Disposal Plan
  • Waste Segregation: All materials that have come into contact with 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid are considered hazardous waste. This includes gloves, weigh boats, pipette tips, and absorbent liners.[5] Do not mix this waste with other waste streams.[5]

  • Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste bag.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[5][9]

V. Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Carefully sweep or scoop the material into a designated hazardous waste container and decontaminate the area.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • PAF C-16 Carboxylic Acid Safety Data Sheet. Available at: [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • SAFETY DATA SHEET - HWI. Available at: [Link]

  • Material Safety Data Sheet - 3-Hydroxypropionitrile, PA - Cole-Parmer. Available at: [Link]

  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Methyl 7-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylate - PubChemLite. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

Sources

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